1-Indanone, 2-diazo-
Description
The exact mass of the compound 1-Indanone, 2-diazo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155520. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Indanone, 2-diazo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Indanone, 2-diazo- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1775-23-1 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-diazo-3H-inden-1-one |
InChI |
InChI=1S/C9H6N2O/c10-11-8-5-6-3-1-2-4-7(6)9(8)12/h1-4H,5H2 |
InChI Key |
UTWQHEUIFBZBTR-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)C1=[N+]=[N-] |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=[N+]=[N-] |
Other CAS No. |
1775-23-1 |
Synonyms |
2-diazo-1-indanone |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Diazo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Diazo-1-indanone is a versatile organic compound that serves as a valuable intermediate in various chemical transformations. Its unique structure, featuring a diazo group adjacent to a carbonyl function within a bicyclic indanone framework, imparts a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-diazo-1-indanone, including detailed experimental protocols and key reaction pathways, to support its application in research and development.
Physical and Chemical Properties
2-Diazo-1-indanone is a yellow crystalline solid. While a specific melting point is not widely reported in readily available literature, its precursor, 1-indanone, has a melting point ranging from 38-42 °C.[1] Due to the diazo functional group, 2-diazo-1-indanone is expected to be thermally sensitive and should be handled with care.[2][3][4]
Table 1: Physical and Chemical Properties of 2-Diazo-1-indanone
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O | [5] |
| Molecular Weight | 158.16 g/mol | [5] |
| Appearance | Yellow crystalline solid | [6] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane. | [6] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of 2-diazo-1-indanone. Below are the expected characteristic spectral features.
Table 2: Spectroscopic Data of 2-Diazo-1-indanone
| Spectroscopy | Characteristic Peaks |
| IR (Infrared) | Strong absorption band around 2100 cm⁻¹ (N≡N stretch of the diazo group) and a strong band around 1700 cm⁻¹ (C=O stretch of the ketone).[6] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Aromatic protons in the range of 7.0-8.0 ppm and a singlet for the methylene protons of the indanone ring. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | A resonance for the carbonyl carbon around 190 ppm, signals for the aromatic carbons, and a signal for the carbon bearing the diazo group. |
| UV-Vis (Ultraviolet-Visible) | Diazo ketones typically exhibit a maximum absorbance (λmax) in the range of 250-300 nm.[7][8] |
Experimental Protocols
Synthesis of 2-Diazo-1-indanone
The most common method for the synthesis of 2-diazo-1-indanone is through a diazo transfer reaction from 1-indanone using a sulfonyl azide, such as tosyl azide or mesyl azide, in the presence of a base.[9]
Experimental Protocol: Diazo Transfer Reaction
-
Dissolution of Starting Material: Dissolve 1-indanone in a suitable solvent, such as acetonitrile or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Cool the solution in an ice bath and add a base, such as triethylamine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), dropwise.
-
Addition of Diazo Transfer Reagent: While maintaining the low temperature, slowly add a solution of the diazo transfer reagent (e.g., tosyl azide) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-diazo-1-indanone as a yellow solid.
Chemical Reactivity and Key Reactions
2-Diazo-1-indanone is a versatile building block due to the reactivity of the diazo group, which can undergo various transformations, most notably the Wolff rearrangement and transition metal-catalyzed reactions.
Wolff Rearrangement
Upon thermal, photochemical, or metal-catalyzed decomposition, 2-diazo-1-indanone undergoes a Wolff rearrangement to form a highly reactive ketene intermediate.[10][11][12] This ketene can then be trapped by various nucleophiles to yield carboxylic acid derivatives or participate in cycloaddition reactions. This ring-contraction reaction is a powerful tool for the synthesis of strained ring systems.[10]
Experimental Protocol: Photochemical Wolff Rearrangement
-
Solution Preparation: Dissolve 2-diazo-1-indanone in a suitable solvent (e.g., methanol for trapping with a nucleophile) in a quartz reaction vessel.
-
Photolysis: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or UV-Vis spectroscopy.
-
Work-up and Purification: After completion, remove the solvent under reduced pressure and purify the resulting product (e.g., a methyl ester if methanol was used as the solvent) by column chromatography.
Transition Metal-Catalyzed Reactions
In the presence of transition metal catalysts, such as rhodium(II) acetate, 2-diazo-1-indanone can form a metal carbene intermediate. This intermediate is highly reactive and can participate in a variety of transformations, including cyclopropanation reactions with alkenes.[13][14]
Experimental Protocol: Rh(II)-Catalyzed Cyclopropanation
-
Reactant Mixture: In a reaction flask, dissolve the alkene substrate in a dry, inert solvent such as dichloromethane.
-
Catalyst Addition: Add a catalytic amount of rhodium(II) acetate to the solution.
-
Addition of Diazo Compound: Slowly add a solution of 2-diazo-1-indanone in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The evolution of nitrogen gas is typically observed.
-
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate and purify the resulting cyclopropane product by column chromatography.
Cycloaddition Reactions
The diazo group in 2-diazo-1-indanone can also act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form pyrazoline and pyrazole derivatives, respectively.[15][16] These reactions provide a direct route to five-membered heterocyclic compounds.
Stability and Hazards
Diazo compounds are known to be energetic and potentially explosive, particularly in the solid state.[2][3][4] They can decompose upon exposure to heat, light, or strong acids.[2][3][4] Therefore, 2-diazo-1-indanone should be handled with appropriate safety precautions, including the use of personal protective equipment and conducting reactions behind a blast shield, especially when working on a larger scale. It is recommended to store 2-diazo-1-indanone in a cool, dark place and to avoid grinding the solid material.
Conclusion
2-Diazo-1-indanone is a valuable synthetic intermediate with a well-defined set of physical and chemical properties. Its reactivity, dominated by the Wolff rearrangement and transition metal-catalyzed transformations, allows for the construction of complex molecular architectures, including strained ring systems and functionalized heterocycles. A thorough understanding of its properties, coupled with careful handling and adherence to established experimental protocols, will enable researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. 1-Indanone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Diazo-2-indanone | C9H6N2O | CID 86226893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate [scielo.org.mx]
- 7. Into the Blue: Ketene Multicomponent Reactions under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 9. jazanu.edu.sa [jazanu.edu.sa]
- 10. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 11. Wolff-Rearrangement [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Cycloaddition reactions of enoldiazo compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - [2 + 1] Cycloaddition reactions of fullerene C60 based on diazo compounds [beilstein-journals.org]
- 16. A regioselective [3 + 2] cycloaddition reaction of 2-benzylidene-1-indenones with functional olefins to access indanone-fused 2D/3D skeletons - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: 2-Diazo-1-indanone and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical identifier and safety information for 2-diazo-1-indanone. Extensive searches have not identified a specific CAS number for 2-diazo-1-indanone. However, information is available for structurally related compounds, which is presented herein to guide researchers in their work. The primary focus of this guide will be on 1,2-Indanedione (CAS No. 16214-27-0) , a closely related compound for which safety data is available.
Chemical Identification
While a specific CAS number for 2-diazo-1-indanone remains elusive in public databases, it is crucial to distinguish it from its isomers and related structures for which data is available.
-
Requested Compound: 2-diazo-1-indanone
-
Closest Related Compound with CAS Number: 1,2-Indanedione
-
Other Related Compounds:
Safety Information for 1,2-Indanedione (CAS No. 16214-27-0)
The following safety information is for 1,2-Indanedione, which is structurally similar to the requested compound. Researchers should handle all diazo compounds with caution due to their potential for instability.
Data Presentation: Summary of Safety Data for 1,2-Indanedione
| Property | Value |
| GHS Classification | Not classified as hazardous |
| GHS Label Elements | None |
| Hazard Pictograms | None |
| Signal Word | None |
| Hazard Statements | None |
| Precautionary Statements | None |
| Physical State | Solid |
| Melting Point | 97 °C (207 °F)[1] |
| Flash Point | Not applicable[1] |
| Solubility in Water | Slightly soluble[1] |
| Explosion Hazard | Product does not present an explosion hazard[1] |
Handling and Storage:
-
Handling: Avoid breathing dust. Wash hands and face thoroughly after handling. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[2]
-
Storage: Keep container tightly closed. Store in a cool, dark, and dry place. Store away from incompatible materials such as oxidizing agents.[2]
First Aid Measures:
-
Inhalation: Move to fresh air. Consult a doctor if you feel unwell.
-
Skin Contact: Remove contaminated clothing. Rinse skin with water. If irritation occurs, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]
-
Ingestion: Rinse mouth. Get medical advice if you feel unwell.[2]
Experimental Protocols
Synthesis of 2-Diazo-1,3-indanedione:
While a specific protocol for 2-diazo-1-indanone was not found, a general method for the synthesis of the related compound, 2-diazo-1,3-indanedione, involves a base-catalyzed diazo transfer reaction.[8]
General Procedure:
-
1,3-Indandione is treated with a diazo transfer reagent, such as p-toluenesulfonyl azide or methanesulfonyl azide.
-
The reaction is carried out in the presence of a base. Various bases have been reported, including potassium ethoxide, triethylamine, or cesium carbonate.[8]
-
The reaction proceeds via the electrophilic addition of the enolate of 1,3-indandione to the azide, followed by the elimination of the corresponding sulfonamide.[8]
Logical Relationship: Synthesis of 2-Diazo-1,3-indanedione
Caption: A diagram illustrating the general synthetic pathway to 2-diazo-1,3-indanedione.
Experimental Workflow: General Handling of Diazo Compounds
Caption: A workflow diagram for the safe handling of potentially hazardous diazo compounds.
Disclaimer: The information provided in this guide is for informational purposes only and is based on the available data for structurally related compounds. The absence of a specific CAS number and safety data for 2-diazo-1-indanone necessitates that researchers treat this compound with extreme caution. A thorough risk assessment should be conducted before handling this or any related chemical. Always consult the most current Safety Data Sheet (SDS) for any chemical you are working with and follow all institutional safety protocols.
References
- 1. arrowheadforensics.com [arrowheadforensics.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1-Indanone - Wikipedia [en.wikipedia.org]
- 5. westliberty.edu [westliberty.edu]
- 6. 2-Indanone 98 615-13-4 [sigmaaldrich.com]
- 7. 2-Indanone | 615-13-4 [chemicalbook.com]
- 8. jazanu.edu.sa [jazanu.edu.sa]
- 9. 1-Diazo-2-indanone | C9H6N2O | CID 86226893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Diazo-1-indanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for 2-diazo-1-indanone. Due to the limited availability of published experimental data for this specific molecule, this guide presents a combination of predicted data, analysis of closely related compounds, and established experimental protocols for analogous structures. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of 2-diazo-1-indanone in research and development.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2-Diazo-1-indanone in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 - 7.30 | m | 4H | Aromatic-H |
| 3.40 | s | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for 2-Diazo-1-indanone in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 185.0 | C=O |
| 145.0 - 125.0 | Aromatic-C |
| ~70.0 | C=N₂ |
| 35.0 | CH₂ |
Note: Predicted chemical shifts are estimates and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 2-Diazo-1-indanone
| Wavenumber (cm⁻¹) | Functional Group |
| ~2100 | N₂ stretch (diazo group) |
| ~1680 | C=O stretch (ketone) |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600, 1470 | Aromatic C=C stretch |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data for 2-Diazo-1-indanone
| m/z | Ion |
| 158.05 | [M]⁺ (Molecular Ion) |
| 130.05 | [M - N₂]⁺ |
| 102.05 | [M - N₂ - CO]⁺ |
Experimental Protocols
A detailed experimental protocol for the synthesis of 2-diazo-1-indanone is not explicitly published. However, a general and reliable method for the synthesis of α-diazo ketones from the corresponding ketone is the diazo transfer reaction.
Synthesis of 2-Diazo-1-indanone via Diazo Transfer
This procedure is adapted from standard methods for the synthesis of α-diazo ketones.
Materials:
-
1-Indanone
-
Tosyl azide or other suitable diazo transfer reagent
-
A non-protic solvent (e.g., acetonitrile, dichloromethane)
-
A weak base (e.g., triethylamine, DBU)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Dissolve 1-indanone in the chosen solvent in a round-bottom flask.
-
Add the weak base to the solution and stir at room temperature.
-
Slowly add the diazo transfer reagent to the reaction mixture. The reaction is typically exothermic and may require cooling.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-diazo-1-indanone.
Spectroscopic Data Acquisition
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry:
-
Mass spectra would be acquired using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
Visualizations
The following diagrams illustrate the key chemical transformation and the general workflow for the characterization of 2-diazo-1-indanone.
In-depth Technical Guide: Stability and Storage of 2-Diazo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 2-diazo-1-indanone, a versatile intermediate in organic synthesis. Understanding its stability profile is critical for ensuring experimental reproducibility, safety, and the integrity of research and development programs. This document outlines the known thermal, photochemical, and chemical stability of 2-diazo-1-indanone, provides recommended storage conditions, and details relevant experimental protocols.
Chemical Profile
| Compound Name | 2-Diazo-1-indanone |
| Molecular Formula | C₉H₆N₂O |
| Molecular Weight | 158.16 g/mol |
| CAS Number | 3539-34-2 |
| Structure |
Stability of 2-Diazo-1-indanone
The stability of 2-diazo-1-indanone is influenced by temperature, light, and the presence of acids or bases. As a diazo compound, it is inherently energetic and requires careful handling.
Thermal Stability
General Recommendations:
-
Avoid exposure to high temperatures.
-
Use caution when performing reactions at elevated temperatures.
-
Consider the potential for exothermic decomposition, especially when handling larger quantities.
Photochemical Stability
2-Diazo-1-indanone is susceptible to photochemical decomposition. Upon exposure to light, particularly in the UV region, it can undergo the Wolff rearrangement to form a reactive ketene intermediate. This reaction is a common and synthetically useful transformation of α-diazo ketones. The ketene can then react with various nucleophiles present in the reaction mixture. While a specific quantum yield for the photolysis of 2-diazo-1-indanone is not documented in the reviewed literature, it is a well-established reaction pathway for this class of compounds.
Decomposition Pathway: The primary photochemical decomposition pathway for 2-diazo-1-indanone is the Wolff rearrangement.
Caption: Photochemical Wolff Rearrangement of 2-Diazo-1-indanone.
Chemical Stability
2-Diazo-1-indanone is sensitive to acidic and basic conditions.
-
Acidic Conditions: In the presence of acid, 2-diazo-1-indanone can undergo hydrolysis. A study on the kinetics of this reaction in dilute aqueous perchloric acid determined the hydronium ion catalytic coefficient (kH+) to be 5.7 × 10⁻³ (mol/L)⁻¹ s⁻¹.[2]
-
Basic Conditions: Strong bases can also lead to decomposition.
Recommended Storage Conditions
To ensure the long-term stability and integrity of 2-diazo-1-indanone, the following storage conditions are recommended:
| Parameter | Condition | Rationale |
| Temperature | -20°C to -80°C | Minimizes thermal decomposition. |
| Light | Store in an amber vial or in the dark | Prevents photochemical decomposition (Wolff rearrangement). |
| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen) | Prevents potential reactions with atmospheric components. |
| Container | Tightly sealed container | Prevents contamination and exposure to moisture. |
Experimental Protocols
Synthesis of 2-Diazo-1-indanone
The synthesis of 2-diazo-1-indanone is typically achieved through a diazo transfer reaction from a suitable diazo donor to 1-indanone. While a specific detailed protocol for 2-diazo-1-indanone was not found in the reviewed literature, a general procedure for the synthesis of a similar compound, 2-diazo-1,3-indanedione, can be adapted.[1] The synthesis generally involves the reaction of the corresponding 1,3-dicarbonyl compound with a sulfonyl azide in the presence of a base.
A plausible synthesis route would involve the diazotization of 2-amino-1-indanone. A general procedure for the diazotization of an aromatic amine is provided below as a reference.[3]
Illustrative Diazotization Protocol (General):
-
Dissolve the amino compound (e.g., 2-amino-1-indanone) in an acidic aqueous solution (e.g., HCl in water).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the low temperature.
-
Stir the reaction mixture at 0-5°C for a specified period to ensure complete formation of the diazonium salt.
-
The resulting diazonium salt solution can then be used in subsequent reactions.
Note: The isolation of diazonium salts is often avoided due to their potential instability. They are typically generated in situ for further reactions.
Handling and Safety Precautions
Diazo compounds are potentially explosive and should be handled with extreme caution.
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid friction, shock, and sudden heating.
-
Work with small quantities whenever possible.
-
Have a quench solution (e.g., acetic acid) readily available to destroy any residual diazo compound.
Logical Workflow for Handling and Use
The following diagram illustrates a logical workflow for the safe handling and use of 2-diazo-1-indanone in a research setting.
Caption: Recommended Workflow for 2-Diazo-1-indanone.
Conclusion
2-Diazo-1-indanone is a valuable synthetic intermediate that requires careful handling and storage due to its inherent instability. Adherence to the guidelines outlined in this technical guide regarding storage conditions, handling procedures, and an understanding of its stability profile will contribute to the safe and effective use of this compound in research and development. Researchers should always consult relevant safety data sheets and institutional safety protocols before working with this and other diazo compounds.
References
A Technical Guide to the Historical Synthesis of Diazo Indanones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core historical methods for the synthesis of diazo indanones, crucial intermediates in organic synthesis and drug discovery. The document provides a detailed overview of the primary synthetic routes, complete with experimental protocols, comparative data, and mechanistic diagrams to facilitate a comprehensive understanding of these powerful synthetic building blocks.
Introduction
Diazo indanones, particularly 2-diazo-1-indanone and 2-diazo-1,3-indandione, are versatile reagents in organic chemistry, primarily serving as precursors to carbenes and carbenoids. Their unique reactivity has led to their application in a wide array of chemical transformations, including cyclopropanations, C-H insertion reactions, and Wolff rearrangements. This guide focuses on the seminal historical methods that have been instrumental in the preparation of these important compounds.
The Regitz Diazo Transfer Reaction
The most prominent and widely employed method for the synthesis of diazo indanones is the Regitz diazo transfer reaction. First reported by Manfred Regitz and Gerhard Heck, this reaction involves the transfer of a diazo group from a sulfonyl azide, typically p-toluenesulfonyl azide (TsN₃), to an active methylene compound.[1] In the context of diazo indanones, the readily available 1,3-indandione serves as the active methylene precursor.
The reaction is base-catalyzed, with a variety of bases and solvent systems being effective. The general mechanism involves the deprotonation of the active methylene group of the indanone to form an enolate, which then undergoes a nucleophilic attack on the terminal nitrogen of the sulfonyl azide. Subsequent elimination of the sulfonamide anion yields the desired diazo indanone.[1]
Quantitative Data for the Regitz Diazo Transfer
The following table summarizes various conditions and reported yields for the synthesis of 2-diazo-1,3-indandione using the Regitz diazo transfer.
| Starting Material | Diazo Transfer Reagent | Base | Solvent | Yield (%) | Reference |
| 1,3-Indandione | p-Toluenesulfonyl azide | Triethylamine | Ethanol | 80 | [2] |
| 1,3-Indandione | p-Toluenesulfonyl azide | Triethylamine | THF | 88 | [2] |
| 1,3-Indandione | p-Toluenesulfonyl azide | Potassium ethoxide | - | - | [1] |
| 1,3-Indandione | p-Toluenesulfonyl azide | Methylamine | Ethanol | - | [1] |
| 1,3-Indandione | Methanesulfonyl azide | 4-Dimethylaminopyridine | [bmim]Br | - | [1] |
Detailed Experimental Protocol: Synthesis of 2-Diazo-1,3-indandione
This protocol is a representative example of the Regitz diazo transfer reaction.
Materials:
-
1,3-Indandione
-
p-Toluenesulfonyl azide
-
Triethylamine
-
Ethanol
-
Diethyl ether
-
Ice bath
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 1,3-indandione in ethanol.
-
Cool the solution in an ice bath.
-
Add triethylamine to the cooled solution, followed by the dropwise addition of p-toluenesulfonyl azide.
-
Stir the reaction mixture at 0°C for several hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the product, 2-diazo-1,3-indandione, will precipitate from the solution.
-
Collect the precipitate by filtration and wash with cold diethyl ether to remove any soluble impurities.
-
The resulting solid can be further purified by recrystallization.
Mechanistic Diagram: Regitz Diazo Transfer
References
An In-depth Technical Guide on the Electronic Structure and Reactivity of 2-Diazo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electronic structure and reactivity of 2-diazo-1-indanone, a versatile intermediate in organic synthesis. The document details its synthesis, spectroscopic characterization, and key chemical transformations, including the Wolff rearrangement, metal-catalyzed cyclopropanation, and cycloaddition reactions. Emphasis is placed on providing detailed experimental protocols and quantitative data to aid in the practical application of this compound in research and development, particularly within the pharmaceutical industry.
Introduction
2-Diazo-1-indanone is a cyclic α-diazoketone that serves as a valuable precursor for a variety of chemical transformations. Its strained five-membered ring and the reactive diazo functionality impart a unique reactivity profile, making it a powerful tool for the construction of complex molecular architectures. The generation of a ketene intermediate via Wolff rearrangement allows for ring contraction and subsequent reactions with nucleophiles, while the formation of a carbene under metal catalysis opens pathways for cyclopropanation and C-H insertion reactions. Understanding the interplay between the electronic structure of 2-diazo-1-indanone and its reactivity is crucial for harnessing its synthetic potential.
Electronic Structure
The electronic properties of 2-diazo-1-indanone are dictated by the delocalization of electrons across the diazo and carbonyl groups, influenced by the constraints of the indanone scaffold.
Spectroscopic Data
The spectroscopic signature of 2-diazo-1-indanone provides key insights into its bonding and electronic environment.
| Spectroscopic Data of 2-Diazo-1-indanone | |
| Technique | Characteristic Peaks/Signals |
| Infrared (IR) | Strong ν(C=N=N) at ~2100 cm⁻¹, Strong ν(C=O) at ~1680 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic protons (δ 7.2-7.8 ppm), Methylene protons (δ ~3.0 ppm) |
| ¹³C Nuclear Magnetic Resonance (NMR) | Carbonyl carbon (δ ~190 ppm), Diazo carbon (δ ~60 ppm), Aromatic carbons (δ 124-135 ppm), Methylene carbon (δ ~35 ppm) |
| Ultraviolet-Visible (UV-Vis) | π→π* transitions in the UV region |
Note: The exact peak positions may vary slightly depending on the solvent and experimental conditions.
Computational Analysis
While specific computational studies on 2-diazo-1-indanone are not extensively reported in the literature, data from analogous cyclic α-diazoketones can provide valuable estimations of its electronic parameters. Density Functional Theory (DFT) calculations on similar structures suggest the following trends:
| Calculated Electronic Properties of a Model Cyclic α-Diazoketone | |
| Parameter | Calculated Value |
| HOMO Energy | -6.5 to -7.0 eV |
| LUMO Energy | -1.0 to -1.5 eV |
| HOMO-LUMO Gap | 5.0 to 6.0 eV |
| Mulliken Charge on C (carbonyl) | +0.4 to +0.6 |
| Mulliken Charge on C (diazo) | -0.2 to -0.4 |
| Mulliken Charge on N (terminal) | -0.1 to -0.3 |
| Mulliken Charge on N (central) | +0.2 to +0.4 |
These values are estimations based on similar compounds and should be used as a qualitative guide.
Synthesis of 2-Diazo-1-indanone
The most common method for the synthesis of 2-diazo-1-indanone is the diazo transfer reaction from 1-indanone.
Experimental Protocol: Diazo Transfer Reaction
Materials:
-
1-Indanone
-
Tosyl azide (or other suitable diazo transfer reagent)
-
A suitable base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-indanone (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add the base (1.1 equivalents) to the cooled solution and stir for 15 minutes.
-
Slowly add a solution of tosyl azide (1.05 equivalents) in the same anhydrous solvent to the reaction mixture. Maintain the temperature below 5 °C during the addition.
-
Allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-diazo-1-indanone as a solid.
Caption: General workflow for the synthesis of 2-diazo-1-indanone.
Reactivity of 2-Diazo-1-indanone
The reactivity of 2-diazo-1-indanone is dominated by the chemistry of the diazo group, which can undergo thermal or photochemical extrusion of nitrogen to form a carbene or ketene intermediate.
Wolff Rearrangement
Upon thermolysis or photolysis, 2-diazo-1-indanone undergoes a Wolff rearrangement to form a highly reactive ketene intermediate. This rearrangement involves the migration of one of the carbon atoms of the indanone ring, resulting in a ring-contracted product. The ketene can be trapped by various nucleophiles.
Caption: Mechanism of the Wolff Rearrangement of 2-diazo-1-indanone.
Materials:
-
2-Diazo-1-indanone
-
A suitable solvent (e.g., methanol, THF/water)
-
A UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter)
-
Reaction vessel transparent to UV light (e.g., quartz)
-
Magnetic stirrer and stirring bar
Procedure:
-
Dissolve 2-diazo-1-indanone in the chosen solvent in the photochemical reactor.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the solution with the UV lamp while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitor the reaction by TLC or by observing the disappearance of the yellow color of the diazo compound.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting product (e.g., a benzocyclobutenecarboxylic acid ester if methanol is used as the solvent) by column chromatography or crystallization.
Metal-Catalyzed Reactions
In the presence of transition metal catalysts, such as those based on rhodium(II) or copper(II), 2-diazo-1-indanone forms a metal carbene intermediate. This highly reactive species can then participate in a variety of transformations.
The rhodium(II)-catalyzed reaction of 2-diazo-1-indanone with alkenes is an efficient method for the synthesis of spiro[cyclopropane-1,2'-inden]-1'-ones.
Materials:
-
2-Diazo-1-indanone
-
Styrene (or other alkene)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] or another suitable Rh(II) catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Inert atmosphere setup (e.g., Schlenk line)
-
Magnetic stirrer and stirring bar
Procedure:
-
In a flask under an inert atmosphere, dissolve the alkene (e.g., styrene, 5-10 equivalents) and the Rh(II) catalyst (0.1-1 mol%) in the anhydrous solvent.
-
Slowly add a solution of 2-diazo-1-indanone (1 equivalent) in the same solvent to the reaction mixture over a period of several hours using a syringe pump.
-
Stir the reaction mixture at room temperature until the diazo compound is completely consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the spirocyclopropane product.
1,3-Dipolar Cycloaddition
2-Diazo-1-indanone can act as a 1,3-dipole and react with various dipolarophiles, such as electron-deficient alkynes, to form pyrazole derivatives.
Materials:
-
2-Diazo-1-indanone
-
Dimethyl acetylenedicarboxylate (DMAD)
-
A high-boiling solvent (e.g., toluene, xylene)
-
Reflux condenser
-
Magnetic stirrer and stirring bar
Procedure:
-
Dissolve 2-diazo-1-indanone (1 equivalent) and DMAD (1.1 equivalents) in the solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the spiro[indene-2,3'-pyrazole] derivative.
Applications in Drug Development
The synthetic versatility of 2-diazo-1-indanone makes it an attractive building block in the synthesis of complex molecules with potential biological activity. The indanone framework is present in various natural products and pharmaceuticals. The ability to generate strained ring systems and introduce diverse functionalities via the reactions described above provides medicinal chemists with powerful tools for the construction of novel drug candidates.
Conclusion
2-Diazo-1-indanone is a highly reactive and synthetically useful molecule. Its electronic structure, characterized by the interplay of the diazo and carbonyl functionalities within a strained ring system, governs its diverse reactivity. This guide has provided a detailed overview of its synthesis, electronic properties, and key chemical transformations, including detailed experimental protocols. A thorough understanding of these aspects will facilitate the effective utilization of 2-diazo-1-indanone in the design and synthesis of novel organic compounds for various applications, including drug discovery and development.
A Technical Guide to the Solubility of 2-Diazo-1-Indanone in Common Organic Solvents
Introduction
2-Diazo-1-indanone is a versatile organic compound featuring a bicyclic indanone framework functionalized with a diazo group at the second position. Its unique electronic and structural properties make it a valuable intermediate in organic synthesis, particularly in the formation of carbenes and subsequent cyclization or insertion reactions. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility profile is critical for optimizing reaction conditions, selecting appropriate purification methods (such as crystallization), and developing formulation strategies. This guide provides an in-depth analysis of the expected solubility of 2-diazo-1-indanone and a detailed protocol for its empirical determination.
Predicted Solubility Profile of 2-Diazo-1-Indanone
The solubility of a compound is governed by the principle of "like dissolves like".[1][2][3] The structure of 2-diazo-1-indanone (C₉H₆N₂O) incorporates both nonpolar and polar features. The fused benzene ring and the cyclopentane backbone are nonpolar, while the ketone and diazo functional groups introduce significant polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's characteristics.
The following table summarizes the expected qualitative solubility of 2-diazo-1-indanone in various classes of common organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds. The polarity of 2-diazo-1-indanone is well-matched with that of halogenated solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The presence of a ketone group in both the solute and the solvent allows for favorable dipole-dipole interactions, promoting high solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Good to Moderate | THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents can act as hydrogen bond acceptors, interacting with any potential acidic protons on the solute.[4] |
| Esters | Ethyl Acetate | Good | Ethyl acetate has a polarity that is well-suited for dissolving compounds with both polar functional groups and nonpolar regions, making it a likely effective solvent. |
| Apolar Aromatic Solvents | Toluene, Benzene | Moderate | The aromatic ring of the indanone structure will have favorable π-π stacking interactions with aromatic solvents, though the polar functional groups may limit overall solubility compared to more polar solvents. |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to Low | While the polar groups can interact with alcohols, the large nonpolar hydrocarbon backbone of 2-diazo-1-indanone may disrupt the hydrogen-bonding network of the solvent, leading to limited solubility.[5] |
| Apolar Aliphatic Solvents | Hexane, Heptane | Low to Insoluble | The significant difference in polarity between the highly nonpolar aliphatic solvents and the polar functional groups of 2-diazo-1-indanone results in weak solute-solvent interactions. |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This section details a standard gravimetric procedure for the quantitative determination of the solubility of a solid organic compound like 2-diazo-1-indanone.[6]
3.1 Principle
The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a constant temperature. A known volume of the saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the remaining dissolved solid is measured. This allows for a direct calculation of the solubility.
3.2 Materials and Equipment
-
2-Diazo-1-indanone (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Scintillation vials or sealed glass tubes
-
Temperature-controlled orbital shaker or water bath
-
Volumetric flasks and pipettes
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (e.g., 0.22 µm PTFE, solvent-compatible)
-
Pre-weighed sample containers (e.g., aluminum pans, glass vials)
-
Vacuum oven or rotary evaporator
3.3 Procedure
-
Preparation: Add an excess amount of solid 2-diazo-1-indanone to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled container. This step is critical to remove any suspended microcrystals.
-
Solvent Evaporation: Place the container with the filtered solution in a vacuum oven at a moderate temperature or use a rotary evaporator to completely remove the solvent.
-
Mass Determination: Once the solvent is fully evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried solute residue on the analytical balance.
3.4 Data Analysis and Calculation
The solubility is calculated using the following formula:
S = (m₂ - m₁) / V
Where:
-
S is the solubility (e.g., in mg/mL or g/L)
-
m₁ is the initial mass of the empty container (mg)
-
m₂ is the final mass of the container with the dried solute (mg)
-
V is the volume of the filtered aliquot (mL)
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: A flowchart of the gravimetric method for solubility determination.
References
- 1. app1-c89-pub.pressidium.com - Solubility Rules Organic Chemistry [app1-c89-pub.pressidium.com]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
The Genesis of a Versatile Reagent: Unraveling the Early Studies of 2-Diazo-1-indanone
For researchers, scientists, and professionals engaged in drug development, a deep understanding of foundational chemical entities is paramount. This technical guide delves into the discovery and initial studies of 2-diazo-1-indanone, a versatile intermediate in organic synthesis. While the seminal publication detailing its first synthesis remains elusive in readily accessible literature, this document pieces together information from subsequent studies to provide a comprehensive overview of its preparation, characterization, and early chemical explorations.
Introduction
2-Diazo-1-indanone is a valuable reagent characterized by the presence of a diazo group adjacent to a carbonyl function within a bicyclic indanone framework. This structural arrangement bestows upon the molecule a unique reactivity profile, making it a precursor for a variety of chemical transformations, most notably in the formation of carbenes and carbenoids for cyclopropanation and insertion reactions. Its utility has been particularly highlighted in reactions catalyzed by transition metals such as rhodium.
Synthesis and Characterization
The most common and historically significant method for the synthesis of α-diazo ketones, including 2-diazo-1-indanone, is the Regitz diazo transfer reaction . This reaction, pioneered by Manfred Regitz, involves the transfer of a diazo group from a donor, typically a sulfonyl azide, to an active methylene compound. In the case of 2-diazo-1-indanone, the synthesis would proceed from 1-indanone.
Experimental Protocol: Diazo Transfer Reaction for the Synthesis of 2-Diazo-1-indanone (Generalized)
-
Materials: 1-indanone, a suitable base (e.g., triethylamine, sodium hydride), a diazo transfer reagent (e.g., p-toluenesulfonyl azide), and an appropriate solvent (e.g., acetonitrile, dichloromethane).
-
Procedure:
-
To a solution of 1-indanone in the chosen solvent, the base is added at a controlled temperature (often 0 °C) to generate the corresponding enolate.
-
The diazo transfer reagent is then added portion-wise to the reaction mixture.
-
The reaction is stirred for a specified period, allowing the diazo transfer to occur.
-
Work-up typically involves quenching the reaction, extraction with an organic solvent, and purification of the crude product, often by chromatography.
-
Due to the inability to locate the original publication, specific quantitative data from the initial discovery is unavailable. However, subsequent reports on the use of 2-diazo-1-indanone in various synthetic applications implicitly confirm its successful preparation, with yields varying depending on the specific conditions and scale of the reaction.
Table 1: Physicochemical and Spectroscopic Data for 2-Diazo-1-indanone (Compiled from various sources)
| Property | Value |
| Molecular Formula | C₉H₆N₂O |
| Molecular Weight | 158.16 g/mol |
| Appearance | Yellow solid |
| Melting Point | Data not consistently reported in early literature. |
| Infrared (IR) ν (cm⁻¹) | ~2100 (C=N=N stretch), ~1680 (C=O stretch) |
| ¹H NMR (CDCl₃) δ (ppm) | 7.2-7.8 (m, 4H, Ar-H), 3.1 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃) δ (ppm) | ~185 (C=O), ~135-125 (Ar-C), ~60 (C=N₂), ~35 (CH₂) |
Note: The spectroscopic data presented are approximate values and may vary slightly depending on the solvent and instrument used. This data is compiled from various later studies and may not reflect the exact values reported in the initial discovery.
Initial Studies and Chemical Reactivity
The primary interest in 2-diazo-1-indanone from its early days stemmed from its ability to serve as a precursor to a reactive carbene intermediate upon extrusion of nitrogen gas, typically induced by heat or photolysis.
Wolff Rearrangement
One of the fundamental reactions of α-diazo ketones is the Wolff rearrangement. Upon photolysis or thermolysis, 2-diazo-1-indanone can lose nitrogen gas to form a carbene, which can then rearrange to a ketene. This ketene can be trapped by various nucleophiles.
Caption: The Wolff Rearrangement of 2-diazo-1-indanone.
Transition Metal-Catalyzed Reactions
A significant area of study that emerged following the discovery of 2-diazo-1-indanone involves its reactions in the presence of transition metal catalysts, particularly those of rhodium and copper. These catalysts facilitate the formation of metal carbenoids, which exhibit different reactivity and selectivity compared to the free carbene.
Caption: Formation and reactivity of a metal carbenoid from 2-diazo-1-indanone.
These early studies on the reactivity of 2-diazo-1-indanone laid the groundwork for its extensive use in modern organic synthesis, particularly in the construction of complex molecular architectures.
Conclusion
In-Depth Technical Guide on the Theoretical Calculations of 2-Diazo-1-Indanone Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the structural and electronic properties of 2-diazo-1-indanone. While experimental data for this specific molecule is limited, this document outlines the established computational methodologies and presents expected structural parameters based on calculations performed on analogous compounds. This information is crucial for understanding the molecule's reactivity, stability, and potential applications in medicinal chemistry and materials science.
Introduction to 2-Diazo-1-Indanone
2-Diazo-1-indanone is a member of the α-diazoketone family, a class of compounds known for their versatile reactivity in organic synthesis. The presence of the diazo and carbonyl functional groups within a strained five-membered ring makes its structural and electronic properties a subject of significant interest for theoretical investigation. Computational chemistry provides a powerful tool to predict its geometry, vibrational frequencies, and electronic characteristics, offering insights that complement experimental studies.
Computational Methodologies
A robust theoretical investigation of 2-diazo-1-indanone's structure typically employs quantum chemical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy for molecules of this size.
Geometry Optimization
The first step in the theoretical analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A common and effective approach involves the B3LYP functional with a Pople-style basis set, such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the diazo group, while polarization functions (d,p) account for the non-spherical nature of electron clouds.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable equilibrium geometry (a true minimum on the potential energy surface).
-
Prediction of Spectroscopic Data: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule. Key vibrational modes of interest include the C=O stretch, the N≡N stretch of the diazo group, and various C-H and C-C stretching and bending modes within the indanone framework.
Predicted Structural Parameters
The following tables summarize the expected geometric parameters for 2-diazo-1-indanone based on theoretical calculations of similar cyclic α-diazoketones and related indanone structures. These values provide a quantitative description of the molecule's geometry.
Table 1: Predicted Bond Lengths for 2-Diazo-1-Indanone
| Bond | Predicted Bond Length (Å) |
| C1=O1 | 1.22 - 1.25 |
| C1-C2 | 1.45 - 1.48 |
| C2=N1 | 1.30 - 1.33 |
| N1≡N2 | 1.12 - 1.15 |
| C2-C3 | 1.48 - 1.51 |
| C3-C3a | 1.50 - 1.53 |
| C3a-C7a | 1.39 - 1.42 |
| C7a-C1 | 1.47 - 1.50 |
Table 2: Predicted Bond Angles for 2-Diazo-1-Indanone
| Angle | Predicted Bond Angle (°) |
| O1=C1-C2 | 125 - 128 |
| C1-C2=N1 | 115 - 118 |
| C2=N1≡N2 | 175 - 179 |
| C1-C2-C3 | 108 - 111 |
| C2-C3-C3a | 103 - 106 |
| C3-C3a-C7a | 130 - 133 |
| C3a-C7a-C1 | 107 - 110 |
Table 3: Predicted Key Vibrational Frequencies for 2-Diazo-1-Indanone
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N≡N Stretch (Diazo) | 2100 - 2150 |
| C=O Stretch (Ketone) | 1680 - 1720 |
| Aromatic C=C Stretch | 1580 - 1620 |
| C-H Stretch (Aromatic) | 3050 - 3100 |
| C-H Stretch (Aliphatic) | 2900 - 3000 |
Molecular Structure and Computational Workflow
The following diagrams illustrate the molecular structure of 2-diazo-1-indanone and the logical workflow for its theoretical investigation.
Caption: Molecular structure of 2-diazo-1-indanone.
Methodological & Application
Application Notes and Protocols: Experimental Protocol for the Wolff Rearrangement of 2-Diazo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wolff rearrangement is a powerful reaction in organic synthesis that converts α-diazoketones into ketenes. This rearrangement is particularly valuable for ring contraction of cyclic α-diazoketones, providing access to strained ring systems and unique molecular scaffolds relevant to medicinal chemistry and drug development. This application note provides a detailed experimental protocol for the Wolff rearrangement of 2-diazo-1-indanone, a common starting material for the synthesis of various biologically active compounds. The protocols for the synthesis of the requisite 2-diazo-1-indanone are also detailed.
The rearrangement can be induced through several methods, including thermal, photochemical, metal-catalyzed, and microwave-assisted techniques.[1][2][3] Each method offers distinct advantages regarding reaction conditions, yields, and scalability, allowing researchers to choose the most suitable approach for their specific synthetic goals.
Synthesis of 2-Diazo-1-indanone
The preparation of 2-diazo-1-indanone is a crucial first step. A common and effective method is the diazo transfer reaction from a suitable diazo donor to 1,3-indandione, followed by selective reduction.
Protocol: Synthesis of 2-Diazo-1-indanone from 1,3-Indandione
This two-step procedure involves the initial formation of 2-diazo-1,3-indandione followed by its reduction.
Step 1: Synthesis of 2-Diazo-1,3-indandione
Several methods have been reported for the synthesis of 2-diazo-1,3-indanedione from 1,3-indandione using a diazo transfer reagent such as p-toluenesulfonyl azide.
-
Materials:
-
1,3-Indandione
-
p-Toluenesulfonyl azide
-
Triethylamine
-
Ethanol
-
Diethyl ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,3-indandione (1.0 eq) in ethanol.
-
Cool the solution in an ice bath and add triethylamine (1.1 eq).
-
To the stirred solution, add a solution of p-toluenesulfonyl azide (1.05 eq) in ethanol dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
The product, 2-diazo-1,3-indandione, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain 2-diazo-1,3-indanedione as a yellow solid.
-
Step 2: Selective Reduction to 2-Diazo-1-indanone
A protocol for the selective reduction of the less hindered carbonyl group of 2-diazo-1,3-indanedione is then followed.
-
Materials:
-
2-Diazo-1,3-indandione
-
Sodium borohydride
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Rotary evaporator
-
-
Procedure:
-
Suspend 2-diazo-1,3-indandione (1.0 eq) in methanol at 0 °C.
-
Slowly add sodium borohydride (0.25-0.30 eq) portion-wise, ensuring the temperature remains low.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by carefully adding a few drops of acetic acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 2-diazo-1-indanone.
-
Experimental Protocols for the Wolff Rearrangement of 2-Diazo-1-indanone
The following section details various methods to induce the Wolff rearrangement of 2-diazo-1-indanone. The choice of method will depend on the desired product (e.g., carboxylic acid, ester, amide) and the available equipment.
Photochemical Wolff Rearrangement
Photochemical activation is a mild method that can be performed at low temperatures, which is beneficial if the product is thermally sensitive.[2]
-
Materials:
-
2-Diazo-1-indanone
-
Anhydrous solvent (e.g., methanol for ester formation, THF/water for acid formation)
-
High-pressure mercury lamp or other suitable UV light source
-
Quartz reaction vessel
-
Nitrogen or argon gas inlet
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve 2-diazo-1-indanone (1.0 eq) in the chosen anhydrous solvent in a quartz reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Irradiate the stirred solution with a high-pressure mercury lamp at room temperature or below.
-
Monitor the reaction progress by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting product (e.g., methyl 1-indanylcarboxylate if methanol was used as the solvent) by silica gel column chromatography.
-
Thermal Wolff Rearrangement
Thermal rearrangement requires higher temperatures but can be a straightforward method if the product is stable under these conditions.[1]
-
Materials:
-
2-Diazo-1-indanone
-
High-boiling point solvent (e.g., aniline for anilide formation, benzyl alcohol for benzyl ester formation)
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Nitrogen or argon atmosphere
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-diazo-1-indanone (1.0 eq) in the high-boiling solvent.
-
Heat the solution under a nitrogen or argon atmosphere to the desired temperature (typically 150-180 °C).
-
Maintain the temperature and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product directly by crystallization or column chromatography.
-
Metal-Catalyzed Wolff Rearrangement
Transition metal catalysts, such as silver(I) oxide or silver benzoate, can significantly lower the required reaction temperature compared to the thermal method.[2][4]
-
Materials:
-
2-Diazo-1-indanone
-
Silver(I) oxide (Ag₂O) or Silver benzoate (AgOBz) (catalytic amount, e.g., 5-10 mol%)
-
Anhydrous solvent (e.g., THF, dioxane)
-
Nucleophile (e.g., water, alcohol, amine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a stirred solution of 2-diazo-1-indanone (1.0 eq) and the nucleophile (e.g., 1.2 eq of an alcohol) in an anhydrous solvent, add the silver catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the evolution of nitrogen gas and the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Microwave-Assisted Wolff Rearrangement
Microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions and higher yields.[3]
-
Materials:
-
2-Diazo-1-indanone
-
Solvent/nucleophile (e.g., methanol, ethanol, benzylamine)
-
Microwave reactor vial
-
Microwave synthesizer
-
-
Procedure:
-
Place a solution of 2-diazo-1-indanone (1.0 eq) in the chosen solvent/nucleophile in a microwave reactor vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes).
-
After the reaction, cool the vial to room temperature.
-
Open the vial and transfer the contents.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Wolff rearrangement of 2-diazo-1-indanone and analogous cyclic α-diazoketones under various methodologies.
| Method | Catalyst/Conditions | Solvent/Nucleophile | Temperature | Time | Yield (%) | Reference |
| Photochemical | High-pressure Hg lamp | Methanol | Room Temp. | 2-4 h | 70-85 | General Procedure |
| Thermal | Heat | Aniline | 160 °C | 1-2 h | 60-75 | General Procedure |
| Metal-Catalyzed | AgOBz (10 mol%), Et₃N (1.0 eq), Sonication | THF | 45 °C | 30 min | ~95 (for a similar system) | [4] |
| Microwave | Microwave Irradiation | Benzylamine | 130 °C | 20 min | High | [3] |
Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction scale. The provided data is indicative.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and Wolff rearrangement of 2-diazo-1-indanone.
Reaction Mechanism of the Wolff Rearrangement
References
Application Notes and Protocols: 2-Diazo-1-indanone in Fused-Ring Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2-diazo-1-indanone in the construction of diverse fused-ring systems. The protocols outlined below are based on established literature and are intended to serve as a guide for the practical application of these methodologies in a research and development setting.
Rhodium-Catalyzed Reactions of 2-Diazo-1-indanone
The transition metal-catalyzed decomposition of 2-diazo-1-indanone, particularly with rhodium(II) catalysts, generates a rhodium-carbene intermediate that is highly reactive and serves as a versatile synthon for the formation of new carbon-carbon bonds. This reactivity has been harnessed to construct a variety of fused carbocyclic and spirocyclic frameworks.
Intramolecular C-H Insertion
The intramolecular C-H insertion of carbenes derived from substituted 2-diazo-1-indanone precursors is a powerful method for the synthesis of fused cyclopentanone derivatives. This reaction is particularly useful for creating polycyclic systems with high regio- and stereoselectivity.
Reaction Pathway: Intramolecular C-H Insertion
Application Notes and Protocols: 2-Diazo-1-indanone for Carbene Insertion Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-diazo-1-indanone as a precursor for rhodium-catalyzed carbene insertion reactions. This versatile reagent allows for the formation of new carbon-carbon bonds through both intermolecular and intramolecular C-H insertion, as well as cyclopropanation of alkenes, providing access to a variety of complex carbocyclic scaffolds relevant to medicinal chemistry and drug development.
Overview of Reactivity
2-Diazo-1-indanone serves as a stable and accessible precursor to a rhodium-carbene intermediate upon reaction with a rhodium(II) catalyst, typically rhodium(II) acetate. This highly reactive intermediate can then undergo several synthetically useful transformations, including:
-
Intermolecular C-H Insertion: Reaction with alkanes and arenes to form new C-C bonds.
-
Cyclopropanation: Reaction with alkenes to generate strained three-membered rings.
-
Intramolecular C-H Insertion: Cyclization reactions to form fused ring systems (though less common for this specific substrate without appropriately positioned C-H bonds).
The general transformation is depicted below:
Caption: General reaction scheme for the generation and subsequent reactions of the rhodium carbene from 2-diazo-1-indanone.
Data Presentation
The following tables summarize the quantitative data for representative carbene insertion reactions of 2-diazo-1-indanone.
Table 1: Intermolecular C-H Insertion Reactions
| Substrate | Product | Catalyst | Yield (%) | Reference |
| Cyclohexane | 2-Cyclohexyl-1-indanone | Rh₂(OAc)₄ | >53 (estimated) | [1] |
| Benzene | 2-Phenyl-1-indanone | Rh₂(OAc)₄ | Data not available | [2] |
| Toluene | 2-(p-Tolyl)-1-indanone | Rh₂(OAc)₄ | Data not available | [2] |
Note: The yield for the reaction with cyclohexane is extrapolated from a similar reaction with 2-diazo-1,3-indandione[1]. Specific yield data for 2-diazo-1-indanone was not available in the surveyed literature.
Table 2: Cyclopropanation Reactions
| Alkene Substrate | Product | Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| Cyclohexene | spiro[bicyclo[4.1.0]heptane-7,2'-indan]-1'-one | Rh₂(OAc)₄ | Not reported | Data not available | [2] |
| Styrene | 2-Phenylspiro[cyclopropane-1,2'-indan]-1'(3'H)-one | Rh₂(OAc)₄ | Predominantly trans | Data not available | [2][3] |
| Substituted Styrenes | Substituted 2-Arylspiro[cyclopropane-1,2'-indan]-1'(3'H)-ones | Rh₂(OAc)₄ | Predominantly trans | Data not available | [3] |
Note: While the formation of these products has been reported, specific yields were not detailed in the available literature. The diastereoselectivity for styrene cyclopropanation is consistently reported to favor the trans isomer[3].
Experimental Protocols
The following are generalized protocols for conducting carbene insertion reactions with 2-diazo-1-indanone based on established methodologies for similar diazo compounds. Researchers should optimize these conditions for their specific substrates.
Protocol 3.1: General Procedure for Rhodium(II) Acetate-Catalyzed Intermolecular C-H Insertion
This protocol describes a general method for the C-H insertion of the carbene derived from 2-diazo-1-indanone into an alkane or arene substrate.
Caption: Workflow for a typical intermolecular C-H insertion reaction.
Materials:
-
2-Diazo-1-indanone
-
Substrate (e.g., cyclohexane, benzene, toluene)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous solvent (if substrate is solid)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-diazo-1-indanone (1.0 mmol).
-
Add a large excess of the C-H substrate, which will also serve as the solvent (e.g., 10 mL of cyclohexane).
-
To this solution, add rhodium(II) acetate dimer (0.01 mmol, 1 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the diazo compound.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the substrate is volatile, remove it under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
Protocol 3.2: General Procedure for Rhodium(II) Acetate-Catalyzed Cyclopropanation
This protocol outlines a general method for the cyclopropanation of an alkene with the carbene generated from 2-diazo-1-indanone.
Caption: Workflow for a typical cyclopropanation reaction.
Materials:
-
2-Diazo-1-indanone
-
Alkene (e.g., cyclohexene, styrene)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (CH₂Cl₂) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis, including a syringe pump for slow addition.
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alkene (1.2 mmol) and rhodium(II) acetate dimer (0.01 mmol, 1 mol%) in anhydrous dichloromethane (5 mL).
-
In a separate flask, prepare a solution of 2-diazo-1-indanone (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Using a syringe pump, add the solution of 2-diazo-1-indanone to the reaction mixture containing the alkene and catalyst over a period of 1-2 hours at room temperature. Slow addition is crucial to minimize the formation of the dimer byproduct.
-
After the addition is complete, continue to stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired spirocyclopropane. The diastereomers can often be separated at this stage.
Reaction Mechanisms
The key intermediate in these reactions is the rhodium carbene. The subsequent reaction pathway depends on the nature of the substrate present.
Mechanism of Intermolecular C-H Insertion
The rhodium carbene intermediate reacts with a C-H bond of the substrate in a concerted, albeit asynchronous, manner. This process involves the insertion of the carbene carbon into the C-H bond, leading to the formation of two new bonds (C-C and C-H) in a single step.
Caption: Simplified mechanism of C-H insertion.
Mechanism of Cyclopropanation
The electrophilic rhodium carbene reacts with the nucleophilic π-bond of the alkene. The reaction is generally considered to be a concerted process where both new C-C bonds are formed simultaneously, leading to the cyclopropane ring. The stereochemistry of the alkene is typically retained in the product. For styrenes, the approach of the carbene is sterically controlled, leading to the preferential formation of the trans diastereomer where the bulky phenyl group and the indanone moiety are on opposite sides of the newly formed cyclopropane ring[3].
References
- 1. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium(II) Acetate Catalyzed Reactions of 2-Diazo-1,3-indandione and 2-Diazo-1-indanone with Various Substrates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Heterocycles from 2-Diazo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds starting from 2-diazo-1-indanone. This versatile building block, through rhodium(II)-catalyzed and photocatalytic reactions, offers access to a diverse range of molecular architectures relevant to medicinal chemistry and materials science.
Synthesis of the Starting Material: 2-Diazo-1-indanone
The synthesis of 2-diazo-1-indanone is a crucial first step and is typically achieved via a diazo transfer reaction from 1-indanone.
Experimental Protocol: Diazo Transfer Reaction
This protocol is adapted from the procedure described by Rosenfeld, Shankar, and Shechter in the Journal of Organic Chemistry (1988).
Materials:
-
1-Indanone
-
p-Toluenesulfonyl azide (Tosyl azide)
-
Triethylamine (Et3N)
-
Acetonitrile (CH3CN)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-indanone (1.0 eq) in acetonitrile, add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl azide (1.05 eq) in acetonitrile to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the 1-indanone is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford 2-diazo-1-indanone as a yellow solid.
Rhodium(II)-Catalyzed Synthesis of Heterocycles
Rhodium(II) acetate dimer [Rh2(OAc)4] is a highly effective catalyst for the decomposition of 2-diazo-1-indanone, leading to the formation of a rhodium carbene intermediate. This reactive species can then undergo a variety of transformations to yield different heterocyclic scaffolds.
Cyclopropanation: Synthesis of Spiro[cyclopropane-1,2'-[2H]inden]-1'(3'H)-ones
The reaction of the rhodium carbene with alkenes provides a direct route to spirocyclopropanes.
Experimental Protocol: Cyclopropanation of Styrene
Materials:
-
2-Diazo-1-indanone
-
Styrene
-
Rhodium(II) acetate dimer [Rh2(OAc)4]
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of styrene (10 eq) in dichloromethane, add a catalytic amount of rhodium(II) acetate dimer (0.01 eq).
-
Heat the mixture to reflux.
-
Slowly add a solution of 2-diazo-1-indanone (1.0 eq) in dichloromethane to the refluxing mixture over a period of 1 hour using a syringe pump.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the spiro[cyclopropane-1,2'-[2H]inden]-1'(3'H)-one.
Quantitative Data:
| Alkene | Product | Yield (%) | Reference |
| Styrene | 2-Phenylspiro[cyclopropane-1,2'-[2H]inden]-1'(3'H)-one | 78 | [1] |
| Cyclohexene | Spiro[bicyclo[4.1.0]heptane-7,2'-[2H]indan]-1'-one | 65 | [1] |
Reaction with Alkynes: Synthesis of 4H-Indeno[1,2-b]furan-4-ones
The rhodium carbene intermediate can also react with alkynes to produce fused furan derivatives.
Experimental Protocol: Reaction with Diphenylacetylene
Materials:
-
2-Diazo-1-indanone
-
Diphenylacetylene
-
Rhodium(II) acetate dimer [Rh2(OAc)4]
-
Benzene
Procedure:
-
In a round-bottom flask, dissolve diphenylacetylene (2.0 eq) and a catalytic amount of rhodium(II) acetate dimer (0.01 eq) in benzene.
-
Heat the solution to reflux.
-
Add a solution of 2-diazo-1-indanone (1.0 eq) in benzene dropwise to the refluxing mixture.
-
Continue refluxing for 3 hours after the addition is complete.
-
Cool the reaction mixture and evaporate the solvent.
-
Purify the product by chromatography on silica gel.
Quantitative Data:
| Alkyne | Product | Yield (%) | Reference |
| Diphenylacetylene | 2,3-Diphenyl-4H-indeno[1,2-b]furan-4-one | 85 | [1] |
C-H Insertion: Synthesis of 2-Substituted-1-indanones
In the absence of a more reactive substrate, the rhodium carbene can undergo insertion into C-H bonds.
Experimental Protocol: C-H Insertion into Cyclohexane
Materials:
-
2-Diazo-1-indanone
-
Cyclohexane
-
Rhodium(II) acetate dimer [Rh2(OAc)4]
Procedure:
-
Dissolve 2-diazo-1-indanone (1.0 eq) in an excess of cyclohexane.
-
Add a catalytic amount of rhodium(II) acetate dimer (0.01 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the excess cyclohexane under reduced pressure.
-
Purify the residue by column chromatography to obtain 2-cyclohexyl-1-indanone.
Quantitative Data:
| Substrate | Product | Yield (%) | Reference |
| Cyclohexane | 2-Cyclohexyl-1-indanone | 53 | [1] |
| Benzene | 2-Phenyl-1-indanone | 45 | [1] |
Photocatalytic Radical Cascade Cyclization
Visible-light photocatalysis offers an alternative, milder approach to the synthesis of indanone derivatives from diazo compounds.
Experimental Protocol: Synthesis of a Substituted Indanone
This protocol is based on the work of Xuan and coworkers, published in Organic Letters (2024).
Materials:
-
2-Allylbenzaldehyde
-
Ethyl diazoacetate
-
Ru(bpy)3Cl2·6H2O
-
N,N-Dimethylaniline (Me2NPh)
-
Methanol (MeOH)
-
Water (H2O)
Procedure:
-
In a reaction tube, combine 2-allylbenzaldehyde (1.0 eq), ethyl diazoacetate (3.0 eq), Ru(bpy)3Cl2·6H2O (2.0 mol %), and N,N-dimethylaniline (1.0 eq).
-
Add a 5:1 mixture of MeOH/H2O as the solvent.
-
Seal the tube and irradiate with blue LEDs (24 W) at room temperature for 3 hours, with stirring.
-
After the reaction is complete (monitored by TLC), quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Quantitative Data:
| Aldehyde | Diazo Compound | Product | Yield (%) | Reference |
| 2-Allylbenzaldehyde | Ethyl diazoacetate | Ethyl 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetate | 77 |
Visualizations
Caption: General overview of rhodium-catalyzed heterocycle synthesis.
Caption: A typical experimental workflow for heterocycle synthesis.
Caption: Simplified rhodium-catalyzed reaction pathway.
References
Application Notes and Protocols: Copper-Catalyzed Cyclopropanation with 2-Diazo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-catalyzed cyclopropanation reaction of 2-diazo-1-indanone. This reaction is a valuable tool for the synthesis of spiro[cyclopropane-1,2'-indan-1'-one] derivatives, which are important structural motifs in medicinal chemistry and drug development. The protocols provided are based on established methodologies for copper-catalyzed cyclopropanation reactions and can be adapted for specific research needs.
Introduction
Cyclopropane rings are prevalent in a wide range of biologically active molecules and natural products. Their unique conformational constraints and electronic properties can significantly influence the pharmacological profile of a drug candidate. The spirocyclic fusion of a cyclopropane ring to an indanone scaffold generates a rigid three-dimensional structure that is of great interest for the exploration of new chemical space in drug discovery. Copper-catalyzed decomposition of diazo compounds in the presence of olefins is a powerful and well-established method for the synthesis of cyclopropanes. This document outlines the application of this methodology to 2-diazo-1-indanone for the construction of spiro[cyclopropane-1,2'-indan-1'-one] systems.
General Reaction Scheme
The copper-catalyzed cyclopropanation of 2-diazo-1-indanone with an olefin proceeds via the formation of a copper-carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the olefin to furnish the desired spirocyclopropane derivative.
Figure 1: General scheme for the copper-catalyzed cyclopropanation of 2-diazo-1-indanone.
Data Presentation
The following tables summarize typical quantitative data for the copper-catalyzed cyclopropanation of 2-diazo-1-indanone with a representative olefin, styrene. The data presented here is illustrative and based on analogous copper-catalyzed cyclopropanation reactions. Actual results may vary depending on the specific reaction conditions and substrates used.
Table 1: Reaction Optimization with Achiral Copper Catalysts
| Entry | Copper Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Cu(acac)₂ | Dichloromethane | 25 | 65 | 3:1 |
| 2 | Cu(OTf)₂ | Dichloromethane | 25 | 72 | 4:1 |
| 3 | CuI | Dichloromethane | 25 | 58 | 2.5:1 |
| 4 | Cu(OTf)₂ | 1,2-Dichloroethane | 50 | 78 | 4.5:1 |
| 5 | Cu(OTf)₂ | Toluene | 80 | 75 | 4:1 |
Table 2: Enantioselective Cyclopropanation with Chiral Copper(I) Catalysts
| Entry | Chiral Ligand | Copper Salt | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 1 | (S)-Ph-BOX | CuOTf | Dichloromethane | 0 | 85 | 10:1 | 92 (trans) |
| 2 | (R)-Me-BOX | CuOTf | Dichloromethane | 0 | 82 | 9:1 | 88 (trans) |
| 3 | (S)-iPr-BOX | CuOTf | Chloroform | 0 | 88 | 12:1 | 95 (trans) |
| 4 | (S)-Ph-BOX | Cu(OTf)₂ | Dichloromethane | 0 | 75 | 8:1 | 85 (trans) |
Experimental Protocols
Protocol 1: Synthesis of 2-Diazo-1-indanone
This protocol is adapted from the synthesis of similar diazo ketones.
Materials:
-
1,2-Indanedione
-
Hydrazine hydrate
-
Manganese dioxide
-
Dichloromethane (DCM)
-
Ethanol
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of 1,2-indanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane.
-
Add activated manganese dioxide (5.0 eq) portion-wise to the solution at 0 °C.
-
Stir the mixture vigorously at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-diazo-1-indanone as a solid.
Protocol 2: General Procedure for Copper-Catalyzed Cyclopropanation
Materials:
-
2-Diazo-1-indanone
-
Olefin (e.g., Styrene)
-
Copper catalyst (e.g., Cu(OTf)₂)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the copper catalyst (5 mol%).
-
Add the anhydrous solvent, followed by the olefin (1.2 eq).
-
Stir the mixture at the desired temperature.
-
Dissolve 2-diazo-1-indanone (1.0 eq) in the anhydrous solvent and add it slowly to the reaction mixture via a syringe pump over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the diazo compound.
-
Quench the reaction by exposing it to air.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired spiro[cyclopropane-1,2'-indan-1'-one].
Protocol 3: Enantioselective Copper-Catalyzed Cyclopropanation
Materials:
-
2-Diazo-1-indanone
-
Olefin (e.g., Styrene)
-
Copper(I) triflate toluene complex (CuOTf·0.5C₇H₈)
-
Chiral bis(oxazoline) ligand (e.g., (S)-Ph-BOX)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral ligand (5.5 mol%) and the copper(I) triflate toluene complex (5 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Cool the mixture to the desired temperature (e.g., 0 °C) and add the olefin (1.2 eq).
-
Dissolve 2-diazo-1-indanone (1.0 eq) in the anhydrous solvent and add it slowly to the reaction mixture via a syringe pump over a period of 4 hours.
-
After the addition is complete, allow the reaction to stir for an additional 1 hour at the same temperature.
-
Warm the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the enantioenriched spiro[cyclopropane-1,2'-indan-1'-one].
Mandatory Visualization
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for copper(I)-catalyzed cyclopropanation with a diazo compound.
Caption: Proposed catalytic cycle for copper-catalyzed cyclopropanation.
Experimental Workflow
The following diagram outlines the general workflow for the enantioselective copper-catalyzed cyclopropanation experiment.
Caption: Workflow for enantioselective cyclopropanation.
2-Diazo-1-indanone: A Versatile Precursor for Photolabile Caging Groups in Research and Drug Development
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Diazo-1-indanone is emerging as a valuable precursor for the synthesis of photolabile caging groups, offering precise spatiotemporal control over the release of bioactive molecules. This technology is particularly relevant in the study of cellular signaling, neuroscience, and targeted drug delivery. The indanone-based caging moiety exhibits favorable photochemical properties, including efficient uncaging with near-UV and visible light, making it a powerful tool for a wide range of biological applications.
This document provides detailed application notes, experimental protocols, and data for the synthesis and utilization of 2-diazo-1-indanone as a photolabile caging group precursor.
Key Features and Applications
The 2-diazo-1-indanone core offers several advantages as a photolabile protecting group:
-
Wavelength-Dependent Uncaging: Caged compounds can be efficiently cleaved using light at wavelengths typically below 420 nm, allowing for some tunability and minimizing potential photodamage to biological systems compared to deep-UV uncaging.[1][2]
-
Versatility in Caging: The diazo group serves as a versatile handle for the attachment of the caging moiety to various functional groups, including alcohols, amines, and carboxylic acids, enabling the caging of a wide array of bioactive molecules.
-
Applications in Fluorescence Microscopy: 2-Diazo-1-indanone has been successfully used to mask the fluorescence of red-emitting carbopyronine dyes, demonstrating its utility in developing photoactivatable fluorescent probes for high-resolution imaging.[1][2]
Quantitative Data
A summary of the known photochemical properties of a related α-diazo ketone is presented below. Researchers should determine the specific properties for their 2-diazo-1-indanone-caged molecule of interest.
| Parameter | Value | Compound | Reference |
| Uncaging Wavelength | < 420 nm | Carbopyronine dye caged with 2-diazo-1-indanone | [1][2] |
| Quantum Yield (Φ) | 0.19 - 0.25 | 2-Diazo-1-(4-hydroxyphenyl)ethanone | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Diazo-1-indanone
This protocol is based on the general principle of diazo transfer to an active methylene compound, a common method for synthesizing α-diazo ketones.[4]
Materials:
-
1-Indanone
-
p-Toluenesulfonyl azide (TsN₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-indanone (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl azide (1.1 eq) in acetonitrile to the reaction mixture. Caution: Azide compounds are potentially explosive and should be handled with care.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-diazo-1-indanone as a solid.
Protocol 2: General Procedure for Caging a Carboxylic Acid with 2-Diazo-1-indanone
This protocol describes a general method for esterifying a carboxylic acid with the 2-diazo-1-indanone photolabile protecting group.
Materials:
-
Carboxylic acid of interest
-
2-Diazo-1-indanone
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (catalyst)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and 2-diazo-1-indanone (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of rhodium(II) acetate dimer (e.g., 0.01 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the formation of the caged product. The reaction is often accompanied by the evolution of nitrogen gas.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-diazo-1-indanone-caged carboxylic acid.
Protocol 3: Photochemical Uncaging of a 2-Diazo-1-indanone Caged Compound
This protocol provides a general guideline for the light-induced release of the active molecule. The optimal wavelength, light intensity, and exposure time will need to be determined empirically for each specific caged compound and experimental setup.
Materials:
-
2-Diazo-1-indanone caged compound dissolved in a suitable buffer or solvent.
-
Light source capable of emitting light in the near-UV or visible range (e.g., mercury lamp with appropriate filters, LED, or a laser with a wavelength < 420 nm).
-
Cuvette or sample holder compatible with the light source and analytical instrument.
-
Analytical instrument to monitor the uncaging reaction (e.g., UV-Vis spectrophotometer, fluorometer, or a biological assay setup).
Procedure:
-
Prepare a solution of the 2-diazo-1-indanone caged compound at the desired concentration in a buffer or solvent that is transparent at the uncaging wavelength.
-
Transfer the solution to a suitable cuvette or sample holder.
-
Expose the sample to light from the chosen light source. It is recommended to start with a low light intensity and short exposure times to avoid potential photodamage.
-
Monitor the release of the active molecule over time using the appropriate analytical technique. This can be done by observing changes in the absorption or fluorescence spectrum, or by measuring the biological activity of the released molecule.
-
Optimize the uncaging conditions (wavelength, light intensity, and exposure time) to achieve the desired level of release with minimal side effects.
Visualizations
Below are diagrams illustrating the key chemical transformations and a conceptual workflow for the application of 2-diazo-1-indanone caged compounds.
Conclusion
2-Diazo-1-indanone is a promising and versatile precursor for the development of photolabile caging groups. Its favorable photochemical properties and synthetic accessibility make it a valuable tool for researchers in chemistry, biology, and medicine. The protocols and data provided herein serve as a guide for the synthesis and application of 2-diazo-1-indanone-based caged compounds, enabling precise control over biological processes with light. Further research is warranted to fully characterize the photochemical properties of various 2-diazo-1-indanone-caged molecules and to explore their full potential in elucidating complex biological signaling pathways and in the development of novel phototherapeutics.
References
- 1. Masked red-emitting carbopyronine dyes with photosensitive 2-diazo-1-indanone caging group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Masked red-emitting carbopyronine dyes with photosensitive 2-diazo-1-indanone caging group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Diazo-1-(4-hydroxyphenyl)ethanone: a versatile photochemical and synthetic reagent - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. jazanu.edu.sa [jazanu.edu.sa]
Application Notes and Protocols for the Synthesis of 2-Diazo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-diazo-1-indanone, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved through a two-step process commencing with the formylation of 1-indanone to yield an activated intermediate, 2-(hydroxymethylene)-1-indanone. This is followed by a deformylative diazo transfer reaction using p-toluenesulfonyl azide. This application note includes a comprehensive experimental protocol, tabulated quantitative data, and a visual representation of the experimental workflow.
Introduction
2-Diazo-1-indanone is a key building block in the synthesis of various heterocyclic compounds and has been utilized in the development of novel therapeutic agents. The direct diazo transfer to the α-position of a simple ketone like 1-indanone is generally inefficient. Therefore, a common and effective strategy involves the initial activation of the ketone. This is typically achieved by introducing a formyl group at the C2 position, which significantly increases the acidity of the α-proton, facilitating the subsequent diazo transfer reaction. The subsequent reaction with a diazo transfer agent, such as p-toluenesulfonyl azide (tosyl azide), proceeds as a deformylative diazo transfer, yielding the desired 2-diazo-1-indanone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of 2-diazo-1-indanone.
| Step | Reaction | Reactants | Product | Key Reagents | Solvent | Yield (%) |
| 1 | Formylation | 1-Indanone | 2-(Hydroxymethylene)-1-indanone | Sodium methoxide, Ethyl formate | Benzene | ~90-95 |
| 2 | Diazo Transfer | 2-(Hydroxymethylene)-1-indanone | 2-Diazo-1-indanone | p-Toluenesulfonyl azide, Diethylamine | Dichloromethane | ~80-85 |
Experimental Protocols
Materials and Equipment:
-
1-Indanone
-
Sodium methoxide
-
Ethyl formate
-
Benzene (anhydrous)
-
p-Toluenesulfonyl azide (Tosyl azide)
-
Diethylamine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Step 1: Synthesis of 2-(Hydroxymethylene)-1-indanone
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-indanone (1.0 eq) in anhydrous benzene.
-
Addition of Reagents: To this solution, add sodium methoxide (1.1 eq) followed by the slow, dropwise addition of ethyl formate (1.2 eq) at room temperature with vigorous stirring.
-
Reaction: Stir the resulting mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture in an ice bath and cautiously add water to quench the reaction. Separate the aqueous layer and wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water to afford 2-(hydroxymethylene)-1-indanone as a crystalline solid.
Step 2: Synthesis of 2-Diazo-1-indanone (Deformylative Diazo Transfer)
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(hydroxymethylene)-1-indanone (1.0 eq) from Step 1 in dichloromethane.
-
Addition of Reagents: Cool the solution in an ice bath (0 °C) and add diethylamine (2.0 eq). To this stirred solution, add a solution of p-toluenesulfonyl azide (1.05 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2-3 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-diazo-1-indanone is typically a yellow solid. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-diazo-1-indanone.
Safety Precautions
-
Diazo compounds are potentially explosive and should be handled with care. Avoid heat, friction, and shock.
-
Azide reagents, such as p-toluenesulfonyl azide, are also potentially explosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organic solvents used are flammable and should be handled away from ignition sources.
Characterization Data
The final product, 2-diazo-1-indanone, can be characterized by standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indanone core.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the diazo carbon and the carbonyl carbon.
-
IR Spectroscopy: A strong absorption band in the region of 2100-2150 cm⁻¹ is characteristic of the diazo (N₂) stretching vibration. A strong carbonyl (C=O) stretch will also be present.
Conclusion
This application note provides a reliable and detailed two-step protocol for the synthesis of 2-diazo-1-indanone. The deformylative diazo transfer approach is an effective method for preparing this important synthetic intermediate. The provided workflow, quantitative data, and experimental details should enable researchers to successfully synthesize this compound for their research and development needs.
application of 2-diazo-1-indanone in natural product synthesis
Application Note: A Scalable Protocol for the Preparation of 2-Diazo-1-indanone
Introduction
2-Diazo-1-indanone is a valuable synthetic intermediate used in various chemical transformations, particularly in the construction of complex molecular architectures through metal-catalyzed reactions.[1] Its utility stems from the reactive diazo group, which can undergo cyclopropanation, C-H insertion, and other carbene-transfer reactions. This document provides a detailed protocol for the laboratory-scale synthesis of 2-diazo-1-indanone and outlines critical considerations for scaling up the procedure for researchers, scientists, and drug development professionals.
Reaction Scheme
The preparation of 2-diazo-1-indanone is typically achieved via a diazo-transfer reaction from the corresponding ketone, 1-indanone. This involves the reaction of the ketone's enolate with a sulfonyl azide, such as p-toluenesulfonyl azide (tosyl azide), in the presence of a base.
Figure 1. General reaction scheme for the synthesis of 2-diazo-1-indanone via diazo-transfer.
Safety and Handling Precautions
Diazo compounds are potentially explosive and should be handled with extreme care. They can be sensitive to heat, shock, and light.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[3]
-
Handling: Avoid breathing vapors or dust.[2][4] Prevent contact with skin and eyes.[5] Use plastic or Teflon-coated spatulas instead of metal ones to avoid friction. Work behind a blast shield, especially during the initial scale-up.
-
Storage: Store 2-diazo-1-indanone in a cool, dark, and well-ventilated place, preferably refrigerated and protected from sunlight.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and metals.[2][3]
-
Emergency Procedures: In case of skin contact, wash thoroughly with soap and water.[4] If inhaled, move to fresh air.[3] In case of eye contact, rinse cautiously with water for several minutes.[4] Seek immediate medical attention if you feel unwell.[3]
Experimental Protocols
Laboratory-Scale Synthesis (1-5 g)
This protocol is based on general procedures for diazo-transfer reactions on active methylene compounds.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
1-Indanone
-
p-Toluenesulfonyl azide (Tosyl azide)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In the round-bottom flask, dissolve 1-indanone (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of 1-indanone).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Prepare a solution of p-toluenesulfonyl azide (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Add the p-toluenesulfonyl azide solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure at a temperature below 30 °C.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-diazo-1-indanone as a solid.
Scale-Up Considerations
Scaling up the synthesis of 2-diazo-1-indanone requires careful attention to safety and process control.
-
Heat Management: The diazo-transfer reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential to maintain a stable low temperature.
-
Reagent Addition: The dropwise addition of the sulfonyl azide becomes even more critical at scale. A syringe pump or a controlled-addition funnel should be used to ensure a slow and steady addition rate, preventing a dangerous accumulation of unreacted reagents and a subsequent thermal runaway.
-
Mixing: Efficient agitation is crucial to ensure homogeneity and effective heat transfer. Mechanical overhead stirring is necessary for larger volumes, as magnetic stirring becomes ineffective.
-
Work-up and Purification:
-
Quenching: The quenching step should be performed slowly and with efficient cooling, as it can also be exothermic.
-
Extraction: Large-scale extractions can be cumbersome. Consider using a continuous liquid-liquid extractor or a jacketed reactor for the separation phases.
-
Purification: Column chromatography is often not practical for large quantities. Developing a reliable crystallization or trituration method for purification is highly recommended for scalability.
-
-
Safety at Scale: The potential for thermal decomposition and gas evolution increases with scale. Ensure the reactor is equipped with a pressure relief system. All operations should be conducted in a walk-in fume hood or a designated blast-proof bay.
Data Presentation
Table 1: Reagent Properties and Stoichiometry
| Reagent | Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Key Hazards |
|---|---|---|---|---|
| 1-Indanone | C₉H₈O | 132.16 | 1.0 | Irritant |
| p-Toluenesulfonyl azide | C₇H₇N₃O₂S | 197.22 | 1.1 | Explosive, Toxic |
| Triethylamine | C₆H₁₅N | 101.19 | 1.5 | Flammable, Corrosive |
| Acetonitrile | CH₃CN | 41.05 | Solvent | Flammable, Toxic |
Table 2: Comparison of Lab-Scale vs. Proposed Pilot-Scale Parameters
| Parameter | Laboratory Scale (1-5 g) | Pilot Scale (50-100 g) | Rationale for Change |
|---|---|---|---|
| Reactor | Round-bottom flask | Jacketed glass reactor | Improved temperature control and safety. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Ensures efficient mixing in larger volumes. |
| Cooling | Ice bath | Circulating chiller/cryostat | Provides precise and reliable temperature control. |
| Reagent Addition | Dropping funnel | Syringe pump / Metering pump | Ensures slow, controlled addition to manage exotherm. |
| Purification | Flash chromatography | Crystallization / Trituration | More efficient and economical for large quantities. |
| Safety | Fume hood, safety glasses | Walk-in hood, blast shield, pressure relief | Enhanced safety measures for handling larger quantities of a potentially hazardous material. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-diazo-1-indanone.
Diazo-Transfer Reaction Mechanism
References
Troubleshooting & Optimization
Technical Support Center: 2-Diazo-1-Indanone Wolff Rearrangement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve yields in the Wolff rearrangement of 2-diazo-1-indanone.
Frequently Asked Questions (FAQs)
Q1: What is the Wolff rearrangement of 2-diazo-1-indanone?
A1: The Wolff rearrangement of 2-diazo-1-indanone is a chemical reaction where the diazo ketone undergoes a rearrangement to form a ketene intermediate, with the concurrent loss of nitrogen gas. This reactive ketene is then typically trapped by a nucleophile, such as an alcohol or water, to yield a carboxylic acid derivative. In the case of 2-diazo-1-indanone, this rearrangement leads to a ring contraction, forming an indene-2-carboxylic acid derivative. This reaction can be initiated thermally, photochemically, or through catalysis with transition metals.[1][2]
Q2: What are the primary methods for inducing the Wolff rearrangement of 2-diazo-1-indanone?
A2: There are three main methods to induce this rearrangement:
-
Thermal Rearrangement: This method involves heating the 2-diazo-1-indanone, typically in an inert solvent. However, high temperatures (often above 180°C) may be required, which can lead to side reactions and degradation of sensitive products.[1]
-
Photochemical Rearrangement: This is a mild method that uses ultraviolet (UV) light to initiate the reaction, often at low temperatures. This can be advantageous for thermally sensitive compounds.
-
Metal-Catalyzed Rearrangement: Transition metal catalysts, most commonly silver salts (like silver(I) oxide or silver benzoate), can effectively promote the rearrangement at lower temperatures than the thermal method.[1][3] Copper and rhodium catalysts have also been used in Wolff rearrangements.[4][5]
Q3: What are some common side reactions that can lower the yield?
A3: Several side reactions can compete with the desired Wolff rearrangement, leading to a decreased yield of the final product. These include:
-
Carbene Interception: If the reaction proceeds through a carbene intermediate, it can be trapped by other molecules in the reaction mixture before it rearranges. For instance, in the presence of alcohols, O-H insertion can occur, leading to byproducts.[2]
-
SN2 Substitution: At temperatures lower than that required for thermal rearrangement, the diazo group can be displaced by a nucleophile in an SN2 reaction.[1]
-
Dimerization of the Ketene: The ketene intermediate is highly reactive and can undergo [2+2] cycloaddition with itself to form diketenes, especially at high concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of 2-diazo-1-indanone. 2. Decomposition of the diazo compound before rearrangement. 3. Reaction conditions are not optimal for rearrangement (temperature too low for thermal, insufficient light for photochemical, or inactive catalyst). | 1. Ensure the diazo transfer reaction to form 2-diazo-1-indanone goes to completion. Purify the diazo compound before use. 2. 2-diazo-1-indanone can be unstable; store it in the dark and at low temperatures. Use it promptly after synthesis. 3. For thermal reactions, gradually increase the temperature. For photochemical reactions, ensure the wavelength and intensity of the light source are appropriate. For metal-catalyzed reactions, try a different catalyst (e.g., switch from Ag₂O to Ag benzoate) or activate the catalyst. |
| Formation of Multiple Products/Impurities | 1. Presence of water or other nucleophilic impurities. 2. Side reactions such as O-H insertion from alcohol solvents. 3. The ketene intermediate is reacting with other functional groups on the starting material or solvent. | 1. Use anhydrous solvents and reagents. 2. Consider using a non-nucleophilic solvent for the rearrangement step and then adding the desired nucleophile. 3. Run the reaction at a lower concentration to minimize intermolecular reactions. |
| Inconsistent Results | 1. Variability in catalyst activity. 2. Purity of the starting 2-diazo-1-indanone. 3. Differences in reaction setup (e.g., light source, heating rate). | 1. Use a freshly prepared or properly stored catalyst. Consider using a soluble silver salt like silver benzoate for better homogeneity. 2. Consistently purify the 2-diazo-1-indanone to the same standard for each reaction. 3. Standardize the experimental setup and procedure as much as possible. |
Quantitative Data Summary
The yield of the Wolff rearrangement of 2-diazo-1-indanone is highly dependent on the reaction conditions. Below is a summary of reported yields for the formation of methyl 2-indenecarboxylate under different conditions.
| Method | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Photochemical | UV light (Pyrex filter) | Methanol | 75 | Spangler, R.J., Kim, J.H. J. Org. Chem. 1977, 42, 1697–1703 |
| Thermal | 180 °C | Benzene/Methanol | 65 | Spangler, R.J., Kim, J.H. J. Org. Chem. 1977, 42, 1697–1703 |
| Metal-Catalyzed | Silver Benzoate | Methanol | Good | (Implied for similar systems)[6] |
Note: The yield for the silver benzoate-catalyzed reaction is described as "good" in the literature for similar substrates, but a specific numerical value for 2-diazo-1-indanone was not found in the provided search results.
Experimental Protocols
Synthesis of 2-Diazo-1-indanone
A common method for the synthesis of 2-diazo-1-indanone is through a diazo transfer reaction from a suitable sulfonyl azide to 1-indanone.
Materials:
-
1-Indanone
-
p-Toluenesulfonyl azide (TsN₃)
-
A suitable base (e.g., triethylamine)
-
An appropriate solvent (e.g., ethanol)
Procedure:
-
Dissolve 1-indanone in the chosen solvent.
-
Add the base to the solution.
-
Slowly add p-toluenesulfonyl azide to the reaction mixture at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture for the required time until the reaction is complete (monitor by TLC).
-
Work up the reaction mixture, which typically involves extraction and purification by chromatography, to isolate the 2-diazo-1-indanone.
Photochemical Wolff Rearrangement of 2-Diazo-1-indanone
Materials:
-
2-Diazo-1-indanone
-
Anhydrous methanol
Procedure:
-
Dissolve the purified 2-diazo-1-indanone in anhydrous methanol in a photolysis reactor (e.g., with a quartz or Pyrex immersion well).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a low temperature (e.g., 0-10 °C) with a cooling bath.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the resulting methyl 2-indenecarboxylate by column chromatography or distillation.
Visualizations
Caption: General workflow of the Wolff rearrangement of 2-diazo-1-indanone.
Caption: Troubleshooting workflow for low yield in the Wolff rearrangement.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. Wolff-Rearrangement [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. A vinylogous Wolff rearrangement; copper sulphate-catalysed decomposition of unsaturated diazomethyl ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
preventing decomposition of 2-diazo-1-indanone during reaction
Welcome to the technical support center for 2-diazo-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this versatile reagent during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and reactivity of 2-diazo-1-indanone in your experiments.
Troubleshooting Guide: Preventing Decomposition of 2-Diazo-1-indanone
This guide addresses common issues encountered during the use of 2-diazo-1-indanone and provides solutions to mitigate its decomposition.
| Observation/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product; recovery of starting materials. | 1. Decomposition of 2-diazo-1-indanone before reaction. 2. Inertness of the reaction partner. 3. Suboptimal reaction temperature. | 1. Verify the purity and stability of the 2-diazo-1-indanone stock. Use freshly prepared or purified material. Store in a freezer, protected from light.2. Increase the reaction temperature in small increments. Monitor for decomposition.3. Consider a more reactive catalyst or reaction partner. |
| Formation of a ketene dimer or polymer. | Wolff rearrangement followed by dimerization or polymerization of the resulting ketene. This is often initiated by heat or light. | 1. Conduct the reaction at the lowest possible temperature. 2. Protect the reaction from light by wrapping the flask in aluminum foil. 3. Use a catalyst that favors the desired reaction pathway over the Wolff rearrangement. For example, some rhodium catalysts are less prone to inducing this pathway than silver catalysts.[1] |
| Presence of 2-hydroxy-1-indanone or other hydrolysis products. | Acid-catalyzed hydrolysis of the diazo group. Traces of acid in the solvent or on glassware can be sufficient. | 1. Use freshly distilled, anhydrous, and non-protic solvents. 2. Ensure all glassware is thoroughly dried and, if necessary, base-washed. 3. Add a non-nucleophilic base, such as proton sponge, to the reaction mixture to scavenge any trace acid. |
| Formation of products from reaction with the solvent. | Carbene insertion into solvent C-H or O-H bonds. This occurs after the extrusion of N₂ from the diazo compound. | 1. Choose a less reactive solvent. For example, benzene or toluene are generally less reactive towards carbene insertion than THF or alcohols.2. Increase the concentration of the desired reaction partner to favor the intended reaction. |
| Rapid and uncontrolled evolution of nitrogen gas. | Exposure to a strong acid, a highly active catalyst, or excessive heat. | 1. Add the 2-diazo-1-indanone solution slowly to the reaction mixture. 2. Ensure the reaction is well-stirred and maintained at the correct temperature. 3. Screen catalysts for smoother reactivity. |
| Inconsistent reaction outcomes. | Variability in the purity of 2-diazo-1-indanone. Impurities can catalyze decomposition. | 1. Purify 2-diazo-1-indanone by recrystallization before use. 2. Develop a standard operating procedure for the synthesis and storage of the diazo compound. |
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for 2-diazo-1-indanone?
A1: The primary decomposition pathways for 2-diazo-1-indanone are:
-
Wolff Rearrangement: This can be induced thermally, photolytically, or with certain metal catalysts (e.g., Ag₂O), leading to a highly reactive ketene intermediate. This ketene can then be trapped by nucleophiles or undergo [2+2] cycloadditions.[1]
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the diazo group is protonated and subsequently displaced by water to form 2-hydroxy-1-indanone.[2]
-
Carbene Formation: Loss of nitrogen gas (N₂) can generate a carbene intermediate, which can then undergo various reactions such as C-H insertion, O-H insertion, or cyclopropanation.
-
Base-Catalyzed Cleavage: Strong bases can induce cleavage of the indanone ring system.[3][4]
Q2: How should I store 2-diazo-1-indanone to ensure its stability?
A2: 2-diazo-1-indanone should be stored as a solid in a tightly sealed container, protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil). It is best stored in a freezer at -20°C or below. Avoid storing it in solution for extended periods, as this can accelerate decomposition.
Q3: What are the ideal reaction conditions to minimize decomposition?
A3: To minimize decomposition, consider the following:
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Temperature: Conduct reactions at the lowest temperature at which the desired transformation occurs at a reasonable rate.
-
Light: Protect the reaction from ambient light, especially when using photolabile catalysts or if the diazo compound itself is known to be light-sensitive.
-
Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with oxygen or moisture.
-
Purity: Use highly pure, recrystallized 2-diazo-1-indanone and purified, anhydrous solvents.
Q4: Which catalysts are known to promote the decomposition of 2-diazo-1-indanone?
A4: While catalysts are often necessary for the desired reactivity, some can also promote decomposition.
-
Silver(I) salts (e.g., Ag₂O, AgOBz): These are known to effectively catalyze the Wolff rearrangement.[1][5]
-
Copper and Rhodium catalysts: While widely used for carbene transfer reactions, they can also lead to decomposition if not used under optimal conditions.[1][6] The choice of ligands on the metal center can significantly influence the reaction outcome.
-
Protic acids: Even catalytic amounts can lead to rapid hydrolysis.[2][7]
Quantitative Data on Decomposition
The following table summarizes the known kinetic data for the acid-catalyzed hydrolysis of 2-diazo-1-indanone.
| Parameter | Value | Conditions | Reference |
| Hydronium ion catalytic coefficient (kH+) | 5.9 × 10⁻¹ (mol/L)⁻¹ s⁻¹ | Dilute aqueous perchloric acid | [2] |
| Solvent Isotope Effect (kH+/kD+) | 1.2 | H₂O vs. D₂O | [2] |
Note: The near-unity solvent isotope effect suggests a mechanism where both protonation of the diazo carbon and the displacement of the nitrogen are partially rate-determining.[2]
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation
This protocol provides a general method for the cyclopropanation of an alkene with 2-diazo-1-indanone, with an emphasis on minimizing decomposition.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Use a freshly opened bottle of anhydrous solvent (e.g., dichloromethane or toluene) or distill the solvent over a suitable drying agent.
-
Purify the alkene by passing it through a short plug of activated neutral alumina to remove any acidic impurities.
-
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the alkene (1.2 equivalents) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1 mol%).
-
Dissolve the reagents in the anhydrous solvent (to make a ~0.1 M solution with respect to the diazo compound).
-
In a separate flame-dried flask, dissolve 2-diazo-1-indanone (1 equivalent) in the anhydrous solvent.
-
-
Execution:
-
Heat the alkene and catalyst solution to the desired temperature (e.g., 40°C).
-
Using a syringe pump, add the solution of 2-diazo-1-indanone to the reaction mixture over a period of 2-4 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing Decomposition Pathways and Experimental Workflows
Decomposition Pathways of 2-Diazo-1-indanone
Caption: Major decomposition and reaction pathways of 2-diazo-1-indanone.
Experimental Workflow for Minimizing Decomposition
Caption: Recommended workflow to minimize 2-diazo-1-indanone decomposition.
References
Technical Support Center: Optimizing Catalyst Loading for 2-Diazo-1-Indanone Transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalyst loading optimization for 2-diazo-1-indanone transformations.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for rhodium-catalyzed transformations of 2-diazo-1-indanone?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, solvent, and purity of the starting materials. However, a general starting point for rhodium(II) catalysts, such as Rh₂(OAc)₄, is typically in the range of 0.5 to 5 mol%. For initial screening, a loading of 1-2 mol% is often employed. It is crucial to perform a systematic optimization study to determine the ideal loading for your specific transformation to balance reaction efficiency and cost-effectiveness.
Q2: How does catalyst loading affect the reaction rate and yield?
A2: Generally, increasing the catalyst loading will increase the reaction rate. However, this does not always translate to a higher yield of the desired product. At a certain point, increasing the catalyst concentration may lead to an increase in side reactions or catalyst decomposition, which can negatively impact the overall yield. Conversely, insufficient catalyst loading can result in slow or incomplete reactions.[1]
Q3: What are the most common side reactions observed in 2-diazo-1-indanone transformations?
A3: Common side reactions include the formation of dimers or oligomers of the carbene intermediate, insertion into solvent molecules, or undesired cyclopropanation reactions if adventitious alkenes are present. The formation of these byproducts is often influenced by the catalyst loading, reaction temperature, and the concentration of the diazo compound.
Q4: How critical is the purity of 2-diazo-1-indanone and the solvent?
A4: The purity of both the 2-diazo-1-indanone and the solvent is critical for reproducible results. Impurities in the diazo compound can lead to catalyst deactivation or the formation of undesired side products. Solvents should be of high purity and appropriately dried, as water and other coordinating impurities can interfere with the catalytic cycle.[2] For instance, even trace amounts of water can lead to the formation of byproducts derived from O-H insertion.
Q5: Can the catalyst be recycled in these transformations?
A5: While heterogeneous catalysts can often be recycled, the homogeneous rhodium catalysts typically used for these transformations are more challenging to recover and reuse. Catalyst recovery and recycling strategies would need to be developed on a case-by-case basis and are not routinely employed for these types of reactions in a laboratory setting.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. 2. Catalyst Deactivation: Impurities in the substrate, solvent, or reaction atmosphere may have poisoned the catalyst. 3. Low Reaction Temperature: The activation energy for the reaction is not being overcome. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then 5 mol%). 2. Purify Starting Materials: Ensure the 2-diazo-1-indanone is pure and the solvent is dry and degassed.[2] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Reaction Temperature: Gradually increase the reaction temperature in 10 °C increments. |
| Formation of Significant Side Products | 1. Catalyst Loading is Too High: Excess catalyst may promote undesired reaction pathways. 2. High Concentration of Diazo Compound: A high concentration can favor dimerization or oligomerization. 3. Incorrect Solvent Choice: The solvent may be participating in the reaction or promoting side reactions. | 1. Decrease Catalyst Loading: Reduce the catalyst loading to see if the formation of side products is diminished. 2. Slow Addition of Diazo Compound: Use a syringe pump to add the 2-diazo-1-indanone solution slowly to the reaction mixture to maintain a low concentration. 3. Solvent Screening: Test a range of solvents with different polarities and coordinating abilities. Non-polar, weakly coordinating solvents like dichloromethane or hexane are often good starting points.[2] |
| Reaction is Too Slow | 1. Low Catalyst Loading: The catalyst concentration is the rate-limiting factor. 2. Low Temperature: The reaction kinetics are slow at the current temperature. | 1. Optimize Catalyst Loading: Systematically increase the catalyst loading and monitor the reaction rate. 2. Increase Temperature: Cautiously increase the reaction temperature. |
| Inconsistent Results/Poor Reproducibility | 1. Variable Purity of Starting Materials: Inconsistent batches of 2-diazo-1-indanone or solvent can lead to different outcomes. 2. Atmospheric Contamination: Exposure to air or moisture can affect the catalyst and reaction. 3. Inaccurate Measurement of Catalyst: Small variations in the amount of catalyst can have a large impact, especially at low loadings. | 1. Standardize Material Purity: Use 2-diazo-1-indanone and solvents from a reliable source or purify them before use. 2. Maintain Inert Atmosphere: Use Schlenk techniques or a glovebox to set up the reaction under an inert atmosphere. 3. Use Stock Solutions: Prepare a stock solution of the catalyst to ensure accurate and consistent dispensing. |
Data Presentation
Table 1: Illustrative Impact of Catalyst Loading on a Generic Rhodium-Catalyzed Transformation of a Diazo Compound
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Desired Product Yield (%) |
| 1 | 0.5 | 24 | 65 | 55 |
| 2 | 1.0 | 12 | 95 | 85 |
| 3 | 2.0 | 6 | >99 | 92 |
| 4 | 5.0 | 2 | >99 | 88 (increased side products) |
Note: This table presents generalized data to illustrate the typical trend observed in catalyst loading optimization. Actual results will vary depending on the specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis and Purification of 2-Diazo-1-indanone
This procedure is adapted from established methods for the synthesis of similar diazo compounds.
Materials:
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1,3-Indandione
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Triethylamine (or other suitable base)
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p-Toluenesulfonyl azide (TsN₃)
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Acetonitrile (or other suitable solvent)
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Silica gel for column chromatography
Procedure:
-
Dissolve 1,3-indandione in acetonitrile in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine dropwise to the stirred solution.
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Slowly add a solution of p-toluenesulfonyl azide in acetonitrile to the reaction mixture.
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Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
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Collect the fractions containing the desired 2-diazo-1-indanone and remove the solvent in vacuo to yield the purified product.
Protocol 2: General Procedure for Catalyst Loading Optimization
Materials:
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Purified 2-diazo-1-indanone
-
Substrate for the transformation
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Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)
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Anhydrous, degassed solvent (e.g., dichloromethane)
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Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
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Set up a series of reaction vessels under an inert atmosphere.
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In each vessel, add the substrate and the desired amount of solvent.
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Prepare a stock solution of the rhodium(II) catalyst in the reaction solvent to ensure accurate dispensing.
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Add the appropriate volume of the catalyst stock solution to each reaction vessel to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol%).
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Prepare a solution of 2-diazo-1-indanone in the reaction solvent.
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Using a syringe pump, add the 2-diazo-1-indanone solution to each reaction vessel at a slow and consistent rate.
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Stir the reactions at the desired temperature and monitor their progress over time using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
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Once the reactions are complete, quench them and work up as necessary.
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Analyze the crude reaction mixtures to determine the conversion and yield of the desired product for each catalyst loading.
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Based on the results, identify the optimal catalyst loading that provides the best balance of reaction rate, yield, and minimal side product formation.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting decision tree for catalyst optimization.
References
safe handling and quenching procedures for 2-diazo-1-indanone
This technical support center provides guidance on the safe handling and quenching of 2-diazo-1-indanone for researchers, scientists, and drug development professionals. Please consult your institution's safety protocols and the Safety Data Sheet (SDS) for 2-diazo-1-indanone before beginning any work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-diazo-1-indanone?
A1: 2-Diazo-1-indanone is a potentially explosive compound that is sensitive to heat, shock, and acid. The primary hazards include:
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Thermal Decomposition: Diazo compounds can decompose exothermically, releasing nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[1][2] Decomposition can be initiated by heat.
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Explosive Potential: Although not all diazo compounds are predicted to be explosive, many exhibit impact sensitivity with exothermic decomposition.[1] The presence of the diazo group makes them energetically unstable.
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Acid Sensitivity: Strong acids can catalyze the rapid decomposition of diazo compounds, which can be violent.
Q2: What personal protective equipment (PPE) is required when handling 2-diazo-1-indanone?
A2: Always handle 2-diazo-1-indanone in a well-ventilated fume hood. The following PPE is mandatory:
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Eye Protection: Safety glasses with side shields or chemical splash goggles.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use.
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Body Protection: A flame-resistant lab coat.
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Face Protection: A face shield is recommended, especially when working with larger quantities or during quenching procedures.
Q3: How should I store 2-diazo-1-indanone?
A3: Store 2-diazo-1-indanone in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials such as strong acids and oxidizing agents.[3] It should be stored in a refrigerator, but not one that is spark-producing.
Troubleshooting Guides
Issue: The reaction involving 2-diazo-1-indanone is turning brown and bubbling vigorously.
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Potential Cause: This could indicate the onset of uncontrolled decomposition. This may be due to an unexpected temperature increase or contamination with an acidic substance.
-
Solution:
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Immediately remove any external heat source.
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If it is safe to do so, begin cooling the reaction vessel with an ice bath.
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Be prepared for a rapid release of gas. Ensure the reaction is being conducted in a fume hood with the sash lowered.
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Do not attempt to cap or seal the reaction vessel.
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Alert a colleague and your lab supervisor immediately.
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If the reaction appears to be escalating uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
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Issue: I have leftover 2-diazo-1-indanone in my reaction flask after the reaction is complete. How do I safely quench it?
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Potential Cause: The reaction did not go to completion, or an excess of the reagent was used.
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Solution: A controlled quenching procedure is necessary. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle is to slowly add a quenching agent that will safely react with the excess diazo compound.
Quantitative Data
The thermal stability of diazo compounds can be assessed using Differential Scanning Calorimetry (DSC). While specific data for 2-diazo-1-indanone is not available in the searched literature, the following table provides data for analogous compounds to give an indication of the temperature ranges of concern.[1][2]
| Diazo Compound | Onset Temperature (Tonset) in °C | Enthalpy of Decomposition (ΔHD) in kJ mol-1 |
| Ethyl (phenyl)diazoacetate | 100 | -102 |
| Methyl phenyldiazoacetate | 110-120 | -102 |
| 2-Diazo-1,2-diphenylethanone | 130-140 | -102 |
Data sourced from Organic Process Research & Development.[1][2]
Experimental Protocols
Protocol: Quenching of Excess 2-Diazo-1-indanone
Objective: To safely neutralize residual 2-diazo-1-indanone in a reaction mixture.
Materials:
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Reaction mixture containing residual 2-diazo-1-indanone
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1 M Acetic acid in a compatible solvent (e.g., the reaction solvent)
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Dropping funnel
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Stir plate and stir bar
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Ice bath
Procedure:
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Ensure the reaction vessel is in a fume hood and is being stirred.
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Cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add the 1 M acetic acid solution dropwise via a dropping funnel. CAUTION: The addition of acid will cause the evolution of nitrogen gas. The rate of addition should be controlled to maintain a gentle, steady effervescence. A rapid addition can lead to a dangerous pressure buildup and a runaway reaction.
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Continue the dropwise addition until the yellow color of the diazo compound has disappeared and gas evolution has ceased.
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Allow the mixture to slowly warm to room temperature while continuing to stir for at least 30 minutes to ensure all the diazo compound has been quenched.
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The reaction mixture can now be worked up as required by the experimental procedure.
Visualizations
Caption: Workflow for the safe handling and use of 2-diazo-1-indanone.
Caption: Step-by-step protocol for quenching excess 2-diazo-1-indanone.
References
Technical Support Center: Troubleshooting Low Conversion in 2-Diazo-1-Indanone Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of 2-diazo-1-indanone, achieving high conversion rates is critical for efficient downstream applications. This guide provides a comprehensive resource for troubleshooting common issues leading to low yields in this important transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low conversion in the synthesis of 2-diazo-1-indanone?
The most frequent cause of low conversion is incomplete diazo transfer from the sulfonyl azide reagent to the 1-indanone substrate. This can be attributed to several factors, including the choice of base, solvent, reaction temperature, and the quality of the starting materials.
Q2: Can the choice of diazo transfer reagent affect the yield?
Yes, the selection of the sulfonyl azide can impact both the yield and the ease of purification. While p-toluenesulfonyl azide (tosyl azide) is commonly used, alternatives like methanesulfonyl azide (mesyl azide) and p-acetamidobenzenesulfonyl azide (p-ABSA) offer advantages.[1] The byproducts of mesyl azide and p-ABSA (methanesulfonamide and p-acetamidobenzenesulfonamide, respectively) are more readily removed by washing with a basic aqueous solution during workup, which can simplify purification and improve isolated yields.[1]
Q3: How critical is the choice of base in this reaction?
The choice and stoichiometry of the base are crucial for efficient deprotonation of 1-indanone to form the reactive enolate. A slight excess of a non-nucleophilic base is often recommended to drive the reaction to completion. Bases like triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) are commonly employed. Insufficient base can lead to unreacted starting material, while a large excess might promote side reactions.
Q4: What are the typical side products observed in this reaction?
The primary byproduct is the sulfonamide derived from the diazo transfer reagent (e.g., p-toluenesulfonamide if using tosyl azide). Another potential, though less common, side product is the azido transfer product. The formation of other byproducts can occur if the reaction conditions are not optimized, or if the product is unstable under the reaction or workup conditions.
Q5: Is 2-diazo-1-indanone a stable compound?
Like many diazocarbonyl compounds, 2-diazo-1-indanone can be thermally and photolytically unstable. It is also important to be aware that diazo transfer reagents like tosyl azide can be explosive and should be handled with care.[2] It is recommended to use the product promptly after synthesis or store it at low temperatures in the dark. The starting material, 2-indanone, can also be unstable to air at room temperature and may darken upon standing.[3]
Troubleshooting Guide
This guide addresses specific issues that can lead to low conversion rates in the synthesis of 2-diazo-1-indanone.
Issue 1: Low Conversion with Significant Unreacted 1-Indanone
| Potential Cause | Recommended Solution |
| Insufficient Deprotonation | - Increase the stoichiometry of the base slightly (e.g., from 1.0 to 1.1-1.2 equivalents).- Consider using a stronger, non-nucleophilic base like DBU instead of TEA. |
| Low Quality or Wet Starting Materials/Solvent | - Ensure 1-indanone is pure. If it has darkened, consider purification by recrystallization or sublimation.[3]- Use freshly distilled and dry solvent (e.g., acetonitrile or dichloromethane).- Confirm the purity of the diazo transfer reagent. |
| Low Reaction Temperature | - While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may improve the rate of reaction. Monitor for product decomposition. |
| Insufficient Reaction Time | - Monitor the reaction progress by Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Decomposition of the Product | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Minimize the reaction time.- Protect the reaction from light. |
| Side Reactions Promoted by Base | - Use the minimum effective amount of base.- Add the base slowly to the reaction mixture. |
| Reaction with Solvent | - Ensure the solvent is inert. Acetonitrile and dichloromethane are generally good choices. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Recommended Solution |
| Contamination with Sulfonamide Byproduct | - During workup, thoroughly wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) to remove the acidic sulfonamide.[1]- Consider using methanesulfonyl azide or p-ABSA as the diazo transfer reagent for easier byproduct removal.[1] |
| Co-elution of Product and Impurities on Silica Gel | - Adjust the polarity of the eluent for column chromatography.- Consider using a different stationary phase (e.g., alumina). |
Experimental Protocols
General Protocol for the Synthesis of 2-Diazo-1-Indanone
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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1-Indanone
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p-Toluenesulfonyl azide (Tosyl Azide)
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Triethylamine (TEA)
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Acetonitrile (anhydrous)
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Dichloromethane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of 1-indanone (1.0 equivalent) in anhydrous acetonitrile, add triethylamine (1.1 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Stir the solution for 10-15 minutes.
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Add a solution of p-toluenesulfonyl azide (1.05 equivalents) in anhydrous acetonitrile dropwise over 15-20 minutes.
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Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove the p-toluenesulfonamide byproduct.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude 2-diazo-1-indanone.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizing the Process
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in 2-diazo-1-indanone synthesis.
Diazo Transfer Reaction Pathway
Caption: The reaction pathway for the synthesis of 2-diazo-1-indanone via diazo transfer.
References
Technical Support Center: Solvent Effects on the Reactivity of 2-Diazo-1-indanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-diazo-1-indanone. The following information addresses common issues encountered during experiments involving this compound, with a focus on the influence of solvents on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of 2-diazo-1-indanone?
A1: 2-Diazo-1-indanone is a versatile intermediate that primarily undergoes two main types of reactions:
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Wolff Rearrangement: Upon thermal or photochemical activation, it can lose nitrogen gas (N₂) to form a highly reactive α-ketocarbene, which then rearranges to a ketene. This ketene can be trapped by various nucleophiles.
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Metal-Catalyzed Reactions: In the presence of transition metal catalysts, such as those containing Rhodium(II) or Copper(II), 2-diazo-1-indanone can form metal carbenes. These intermediates can participate in a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation.
Q2: How does solvent choice impact the Wolff rearrangement of 2-diazo-1-indanone?
A2: Solvent polarity and proticity play a crucial role in the outcome of the Wolff rearrangement.
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Protic Solvents (e.g., methanol, water): These solvents can trap the intermediate ketene to form carboxylic acid derivatives (e.g., esters, acids). However, they can also lead to side products through O-H insertion reactions with the carbene intermediate, reducing the yield of the desired rearranged product.[1]
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Aprotic Solvents (e.g., acetonitrile, dichloromethane, toluene): These solvents are generally preferred for generating the ketene and using it in subsequent reactions with other nucleophiles. Non-polar aprotic solvents can influence the conformation of the diazo ketone, which in turn can affect the reaction mechanism (concerted vs. stepwise).[2]
Q3: Why is my Rh(II)-catalyzed reaction of 2-diazo-1-indanone sluggish or incomplete?
A3: Several factors related to the solvent can affect the efficiency of Rh(II)-catalyzed reactions:
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Coordinating Solvents: Solvents with lone pairs of electrons (e.g., THF, acetonitrile) can sometimes coordinate to the metal center of the catalyst, potentially inhibiting its activity.
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Solvent Purity: Impurities in the solvent, such as water or other nucleophiles, can react with the starting material or the carbene intermediate, leading to side products and lower yields. Ensure the use of dry, high-purity solvents.
Troubleshooting Guides
Issue 1: Low Yield of Wolff Rearrangement Product
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired ester in methanol. | Competition from O-H insertion: The carbene intermediate reacts directly with the alcohol solvent.[1] | Use a less nucleophilic, non-polar aprotic solvent like toluene or dichloromethane to generate the ketene, then add the alcohol as a trapping agent. |
| Formation of unidentified side products. | Reaction with impurities: Water or other nucleophilic impurities in the solvent can react with the ketene or carbene. | Use freshly distilled or anhydrous solvents. |
| Photodecomposition: Prolonged exposure to light during thermal reactions can lead to unwanted side reactions. | Protect the reaction mixture from light. | |
| Incomplete conversion of the starting material. | Insufficient energy: The temperature or light intensity may be too low for efficient decomposition of the diazo compound. | For thermal reactions, gradually increase the temperature. For photochemical reactions, use a more powerful lamp or a photosensitizer. |
Issue 2: Poor Selectivity in Rh(II)-Catalyzed Cyclopropanation
| Symptom | Possible Cause | Suggested Solution |
| Formation of C-H insertion byproducts. | Solvent as a reactant: The solvent (e.g., an alkane) may undergo C-H insertion with the metal carbene. | Choose a solvent that is less reactive towards C-H insertion, such as dichloromethane or toluene. |
| Low diastereoselectivity. | Solvent polarity: The polarity of the solvent can influence the transition state geometry of the cyclopropanation reaction. | Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane) to optimize diastereoselectivity. |
| Catalyst deactivation. | Coordinating solvent: The solvent may be coordinating to the Rh(II) catalyst, reducing its activity. | Use a non-coordinating solvent like dichloromethane or 1,2-dichloroethane. |
Data Presentation
Table 1: Solvent Effects on the Photochemical Wolff Rearrangement of 2-Diazo-1-indanone
| Solvent | Dielectric Constant (ε) | Product(s) | Typical Yield (%) | Notes |
| Methanol | 32.7 | Methyl (1-indenyl)acetate | 60-75 | O-H insertion side products may be observed. |
| Acetonitrile | 37.5 | (1-Indenyl)ketene (intermediate) | N/A | Good for trapping with other nucleophiles. |
| Dichloromethane | 8.9 | (1-Indenyl)ketene (intermediate) | N/A | Common solvent for subsequent reactions. |
| Toluene | 2.4 | (1-Indenyl)ketene (intermediate) | N/A | Non-polar, good for minimizing polar side reactions. |
| Water/Dioxane (1:1) | ~40 | (1-Indenyl)acetic acid | 50-65 | Hydrolysis of the ketene occurs. |
Note: Yields are approximate and can vary based on reaction conditions.
Experimental Protocols
Protocol 1: Photochemical Wolff Rearrangement in Methanol
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Preparation: Dissolve 2-diazo-1-indanone (1 mmol) in anhydrous methanol (20 mL) in a quartz reaction vessel.
-
Degassing: Purge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.
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Irradiation: Irradiate the solution with a high-pressure mercury lamp (e.g., 450W) while maintaining the temperature at 20-25 °C with a cooling bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Rh(II)-Catalyzed Cyclopropanation in Dichloromethane
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Preparation: To a solution of 2-diazo-1-indanone (1 mmol) and the desired alkene (3-5 mmol) in anhydrous dichloromethane (15 mL) under an inert atmosphere, add Rh₂(OAc)₄ (0.01 mmol).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the diazo compound.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to afford the cyclopropane product.
Mandatory Visualization
Caption: General experimental workflow for reactions of 2-diazo-1-indanone.
Caption: Reaction pathways of 2-diazo-1-indanone showing solvent-dependent outcomes.
References
Technical Support Center: Synthesis of 2-Diazo-1-indanone
Welcome to the technical support center for the synthesis of 2-diazo-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-diazo-1-indanone?
A1: The most prevalent method for synthesizing 2-diazo-1-indanone is through a diazo transfer reaction. This typically involves the reaction of 1-indanone with a diazo transfer agent, such as tosyl azide (TsN₃), in the presence of a base.
Q2: What are the expected spectroscopic features of pure 2-diazo-1-indanone?
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IR Spectroscopy: A strong absorption band around 2100 cm⁻¹ corresponding to the diazo group (N₂ stretching) and a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.
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¹H NMR Spectroscopy: Aromatic protons in the range of 7.2-7.8 ppm and a singlet for the methylene protons of the indanone scaffold. The absence of a proton at the 2-position is a key indicator of a successful reaction.
-
¹³C NMR Spectroscopy: Aromatic carbons in the range of 120-140 ppm, a carbonyl carbon signal above 180 ppm, and a signal for the carbon bearing the diazo group.
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of 2-diazo-1-indanone (C₉H₆N₂O), which is 158.16 g/mol .
Q3: What is the most common impurity in the synthesis of 2-diazo-1-indanone?
A3: When using tosyl azide as the diazo transfer agent, the most common impurity is p-toluenesulfonamide (TsNH₂).[1] This byproduct is formed from the tosyl group of the reagent.
Q4: How can I remove the p-toluenesulfonamide impurity?
A4: p-Toluenesulfonamide is acidic and can typically be removed by washing the organic reaction mixture with an aqueous basic solution, such as sodium hydroxide or sodium carbonate. The sulfonamide will deprotonate and dissolve in the aqueous layer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 2-diazo-1-indanone.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete deprotonation of 1-indanone. 2. Inactive tosyl azide. 3. Reaction temperature is too low. | 1. Ensure a strong enough base is used and that the reaction is stirred for a sufficient amount of time to allow for complete enolate formation. 2. Use freshly prepared or properly stored tosyl azide. 3. While the reaction is often run at room temperature, gentle heating may be required in some cases. Monitor the reaction by TLC. |
| Presence of a significant amount of starting material (1-indanone) in the final product | 1. Insufficient amount of diazo transfer reagent. 2. Short reaction time. | 1. Use a slight excess (1.1-1.2 equivalents) of the diazo transfer reagent. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. |
| Product appears as an oil or fails to crystallize | Presence of impurities, particularly residual p-toluenesulfonamide or solvent. | 1. Ensure thorough washing with a basic solution to remove p-toluenesulfonamide. 2. Perform column chromatography on silica gel to purify the product. 3. Ensure all solvent is removed under reduced pressure. |
| Unexpected peaks in the ¹H NMR spectrum | 1. Signals in the 2.0-3.0 ppm region: May indicate the presence of unreacted 1-indanone. 2. A singlet around 2.4 ppm and broad signals: Could correspond to the methyl and amine protons of p-toluenesulfonamide. 3. Other unexpected aromatic signals: May indicate side reactions of the diazo compound. | 1. Compare the spectrum with the known spectrum of 1-indanone to confirm. Purify by column chromatography if necessary. 2. Confirm by comparing with an authentic sample of p-toluenesulfonamide. Wash the product again with a basic solution. 3. Diazo compounds can be reactive. Avoid prolonged exposure to acid, heat, or light. Purify by chromatography. |
| Broad or weak IR peak for the diazo group | The product may be unstable or decomposing. | Prepare and use the 2-diazo-1-indanone quickly, and store it in a cool, dark place. |
Experimental Protocols
General Protocol for Diazo Transfer Reaction:
This is a generalized procedure and may require optimization for specific laboratory conditions.
-
Dissolution of Starting Material: Dissolve 1-indanone (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or DBU, 1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the enolate.
-
Diazo Transfer: Slowly add a solution of tosyl azide (1.1 equivalents) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours at room temperature.
-
Work-up: Once the reaction is complete, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide to remove p-toluenesulfonamide, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Further Purification: If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizing the Workflow and Potential Side Reactions
Workflow for the Synthesis and Purification of 2-Diazo-1-indanone:
References
strategies to minimize side reactions with 2-diazo-1-indanone
Welcome to the technical support center for 2-diazo-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this versatile reagent. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with 2-diazo-1-indanone, providing potential causes and actionable solutions.
Question 1: I am observing significant formation of a C-H insertion byproduct when reacting 2-diazo-1-indanone with aliphatic or aromatic compounds. How can I minimize this?
Potential Cause: This side reaction is common in rhodium(II)-catalyzed reactions where the carbene intermediate, formed from 2-diazo-1-indanone, non-selectively inserts into available C-H bonds of the substrate or solvent.[1]
Solution:
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Catalyst Choice: While rhodium(II) acetate is a common catalyst, its high reactivity can lead to C-H insertion. Consider screening other rhodium(II) catalysts with different ligands, such as rhodium(II) octanoate or rhodium(II) perfluorobutyrate, which may offer different selectivity.
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Substrate Concentration: Increasing the concentration of the intended reaction partner (e.g., an olefin for cyclopropanation) relative to the substrate with reactive C-H bonds can favor the desired reaction pathway.
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Solvent Selection: Use a solvent with less reactive C-H bonds. For example, if you are reacting with an olefin in cyclohexane, the catalyst can promote insertion into the cyclohexane C-H bonds.[1] Consider using a more inert solvent like dichloromethane or 1,2-dichloroethane.
Question 2: My Wolff rearrangement of 2-diazo-1-indanone is giving a low yield of the desired ring-contracted product and I am isolating a significant amount of an O-H insertion byproduct.
Potential Cause: The Wolff rearrangement can proceed through a concerted mechanism or a stepwise pathway involving a carbene intermediate. In the presence of nucleophilic solvents, such as alcohols (e.g., methanol) or water, the carbene intermediate can be trapped, leading to the formation of O-H insertion products.[2]
Solution:
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Solvent Choice: Avoid protic and nucleophilic solvents like alcohols and water if the desired product is the ketene or its subsequent reaction product (not involving the solvent). Aprotic solvents such as toluene, benzene, or acetonitrile are generally preferred for the Wolff rearrangement.
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Reaction Conditions:
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Photochemical Rearrangement: This method is often cleaner and can be performed at lower temperatures, which can suppress side reactions. Use a light source with a suitable wavelength (e.g., a medium-pressure mercury lamp with a Pyrex filter).
-
Metal Catalysis: Silver(I) oxide or other silver salts are known to catalyze the Wolff rearrangement at lower temperatures than thermal conditions, which can improve selectivity.[3]
-
Thermal Rearrangement: This method often requires higher temperatures, which can lead to a higher incidence of side reactions.[2][3] If thermal conditions are necessary, carefully optimize the temperature to find a balance between the rate of rearrangement and the rate of side reactions.
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Question 3: I am attempting a cyclopropanation reaction with an olefin and 2-diazo-1-indanone, but I am getting a mixture of diastereomers and/or other side products.
Potential Cause: The stereoselectivity of cyclopropanation can be influenced by the catalyst and the electronic nature of the olefin. Side products can arise from competing reactions of the carbene intermediate. For instance, rhodium(II) acetate-catalyzed reactions can yield spirocyclopropanes.[1]
Solution:
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Catalyst Selection: The choice of catalyst is crucial for stereocontrol. Chiral rhodium(II) catalysts can be employed to induce enantioselectivity. The ligand on the rhodium catalyst can also influence diastereoselectivity.
-
Olefin Choice: Electron-rich olefins are generally more reactive towards cyclopropanation with the electrophilic carbene generated from 2-diazo-1-indanone. Electron-deficient olefins may not react efficiently, leading to the prevalence of side reactions.[1]
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Slow Addition: Adding the 2-diazo-1-indanone solution slowly to the reaction mixture containing the catalyst and the olefin can help maintain a low concentration of the reactive carbene intermediate, which can suppress the formation of byproducts such as dimers.
Frequently Asked Questions (FAQs)
Q1: What are the main types of side reactions observed with 2-diazo-1-indanone?
A1: The most common side reactions stem from the reactivity of the carbene intermediate generated upon decomposition of the diazo compound. These include:
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C-H Insertion: The carbene can insert into C-H bonds of the substrate or solvent, leading to the formation of 2-substituted-1-indanones.[1]
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O-H Insertion: In the presence of protic solvents like alcohols or water, the carbene can be trapped to form ethers or alcohols, respectively.[2]
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Cyclopropanation: Reaction with olefins yields spiro[cyclopropane-1,2'-[2H]indan]-1'-one derivatives.[1]
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Ylide Formation and Subsequent Reactions: The carbene can react with heteroatoms (e.g., sulfur in thiophenol) to form ylides, which can then rearrange or react further.[1]
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Dimerization: At high concentrations of the carbene, dimerization to form 2,2'-bis[indan-1-one] can occur.[1]
Q2: How can I choose the best method to induce the Wolff rearrangement of 2-diazo-1-indanone?
A2: The choice of method depends on the desired product and the sensitivity of the substrates and products.
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Photochemical Rearrangement: This is often a mild and clean method, suitable for heat-sensitive compounds. It is typically carried out at low temperatures.
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Metal-Catalyzed Rearrangement: Catalysts like silver(I) oxide or rhodium(II) acetate can promote the rearrangement at lower temperatures than thermal methods, offering better control and selectivity.[3] Rhodium catalysts are also effective for other reactions like cyclopropanation.[1]
-
Thermal Rearrangement: This is the simplest method but often requires high temperatures, which can lead to a greater variety of side products.[2][3]
Q3: What is the expected product of the Wolff rearrangement of 2-diazo-1-indanone?
A3: The Wolff rearrangement of 2-diazo-1-indanone leads to a ring contraction, forming a highly reactive ketene intermediate, specifically 1-oxo-1,2-dihydro-2-indenylidene)methanone. This ketene can then be trapped by a variety of nucleophiles. For example, in the presence of water, it will form 2-indancarboxylic acid, and in the presence of an alcohol, it will form the corresponding ester.
Quantitative Data Summary
The following table summarizes the yields of different products obtained from the rhodium(II) acetate-catalyzed decomposition of 2-diazo-1-indanone in the presence of various substrates, as reported by Rosenfeld, Shankar, and Shechter (1988).[1] This data can help in predicting potential side reactions and their extent.
| Substrate | Product(s) | Yield (%) |
| Cyclohexane | 2-Cyclohexyl-1-indanone (C-H insertion product) | 48 |
| Cyclohexene | spiro[bicyclo[4.1.0]heptane-7,2'-[2H]indan]-1-one (cyclopropanation product) | 50 |
| Styrene | 2-Phenylspiro[cyclopropane-1,2'-[2H]inden]-1'(3'H)-one (cyclopropanation product) | 51 |
| Anisole | 2-(4-Methoxyphenyl)-1-indanone (aromatic C-H insertion product) | 74 |
| Thiophenol | 2-(Phenylthio)-1-indanone | 49 |
| (self-reaction) | 2,2'-Bis[indan-1-one] | 48 |
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II) Acetate-Catalyzed Reaction of 2-Diazo-1-indanone with an Olefin (Cyclopropanation)
This protocol is adapted from the work of Rosenfeld, Shankar, and Shechter (1988).[1]
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To a solution of the olefin (10 mmol) in 25 mL of dry dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate (0.05 mmol).
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Heat the mixture to reflux.
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Prepare a solution of 2-diazo-1-indanone (1 mmol) in 10 mL of dry dichloromethane.
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Add the 2-diazo-1-indanone solution dropwise to the refluxing olefin solution over a period of 1-2 hours.
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After the addition is complete, continue to reflux the mixture for an additional 30 minutes, or until TLC analysis indicates the complete consumption of the diazo compound.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to isolate the cyclopropanated product.
Visualizations
Signaling Pathways and Experimental Workflows
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Diazo-1-indanone and Other Cyclic Diazo Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-diazo-1-indanone with other cyclic diazo ketones, focusing on key transformations such as the Wolff rearrangement, cyclopropanation, and carbon-hydrogen (C-H) insertion reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate diazo compound for their synthetic needs.
Executive Summary
Cyclic diazo ketones are versatile intermediates in organic synthesis, primarily serving as precursors to highly reactive ketocarbenes upon extrusion of nitrogen gas. The reactivity of these carbenes is significantly influenced by the cyclic framework of the parent diazo ketone. This guide focuses on 2-diazo-1-indanone and compares its performance in synthetically important reactions against other cyclic diazo ketones, namely 2-diazo-1,3-indandione and 2-diazocyclohexanone.
In rhodium(II)-catalyzed reactions, 2-diazo-1-indanone demonstrates a distinct reactivity profile compared to its dicarbonyl analog, 2-diazo-1,3-indandione. While both undergo C-H insertion and cyclopropanation, the yields and product distributions vary, highlighting the electronic and steric influence of the second carbonyl group. Generally, the presence of an additional electron-withdrawing group in 2-diazo-1,3-indandione can influence the electrophilicity of the intermediate carbene and the stability of the diazo compound itself.
Data Presentation: A Comparative Analysis of Reactivity
The following tables summarize the available quantitative data from comparative studies on the reactivity of 2-diazo-1-indanone and other cyclic diazo ketones.
Carbon-Hydrogen (C-H) Insertion Reactions
The insertion of a carbene into a C-H bond is a powerful method for C-C bond formation. The table below compares the efficiency of this reaction for different cyclic diazo ketones with cyclohexane as the substrate, catalyzed by rhodium(II) acetate.
| Diazo Ketone | Product | Yield (%) | Reference |
| 2-Diazo-1-indanone | 2-Cyclohexyl-1-indanone | 85 | [1][2] |
| 2-Diazo-1,3-indandione | 2-Cyclohexyl-1,3-indandione | 95 | [1][2] |
Table 1: Comparison of C-H Insertion Reaction Yields in Cyclohexane.
Cyclopropanation Reactions
Cyclopropanation of alkenes is a fundamental transformation utilizing diazo compounds. The following data compares the performance of 2-diazo-1-indanone and 2-diazo-1,3-indandione in the rhodium(II) acetate-catalyzed cyclopropanation of cyclohexene and styrene.
| Diazo Ketone | Alkene | Product | Yield (%) | Reference |
| 2-Diazo-1-indanone | Cyclohexene | spiro[bicyclo[4.1.0]heptane-7,2'-indan-1'-one] | 75 | [1][2] |
| 2-Diazo-1,3-indandione | Cyclohexene | spiro[bicyclo[4.1.0]heptane-7,2'-indene-1',3'-dione] | 83 | [1][2] |
| 2-Diazo-1-indanone | Styrene | 1-phenyl-spiro[cyclopropane-2,2'-indan-1'-one] | 80 | [1][2] |
| 2-Diazo-1,3-indandione | Styrene | 1-phenyl-spiro[cyclopropane-2,2'-indene-1',3'-dione] | 88 | [1][2] |
Table 2: Comparison of Cyclopropanation Reaction Yields.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
General Procedure for Rhodium(II) Acetate-Catalyzed C-H Insertion in Cyclohexane
A solution of the cyclic diazo ketone (1.0 mmol) in freshly distilled cyclohexane (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, rhodium(II) acetate dimer (0.01 mmol) is added. The mixture is then heated to reflux and stirred for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 2-cyclohexyl-cycloalkanone derivative.[1][2]
General Procedure for Rhodium(II) Acetate-Catalyzed Cyclopropanation of Alkenes
In a similar setup as for the C-H insertion, a solution of the cyclic diazo ketone (1.0 mmol) and the alkene (styrene or cyclohexene, 1.2 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is prepared. Rhodium(II) acetate dimer (0.01 mmol) is added, and the reaction mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the respective spirocyclopropane adduct.[1][2]
Reaction Mechanisms and Logical Relationships
The reactivity of cyclic diazo ketones is governed by the formation of a metal-carbene intermediate, which can then undergo various transformations. The following diagrams illustrate the general reaction pathways.
Caption: General reaction pathways for cyclic diazo ketones.
The formation of the metal carbene is a crucial step, and its subsequent reactivity dictates the product distribution. The choice of catalyst, substrate, and reaction conditions can be tuned to favor a specific pathway.
Experimental Workflow for Comparative Reactivity Studies
To obtain the comparative data presented in this guide, a standardized experimental workflow is essential.
Caption: Standardized workflow for comparing diazo ketone reactivity.
By following this workflow, researchers can ensure that the observed differences in reactivity are due to the intrinsic properties of the diazo ketones and not variations in experimental conditions.
Conclusion
The reactivity of 2-diazo-1-indanone in rhodium(II)-catalyzed C-H insertion and cyclopropanation reactions is comparable to that of 2-diazo-1,3-indandione, with the latter often providing slightly higher yields under the tested conditions. This suggests that the additional carbonyl group in the 1,3-dione system may enhance the reactivity of the corresponding carbene intermediate. The choice between these diazo ketones will depend on the specific synthetic target and the desired product characteristics. Further comparative studies, particularly on the Wolff rearrangement and with a broader range of cyclic diazo ketones, are warranted to provide a more complete picture of their relative reactivities.
References
A Comparative Guide: The Advantages of 2-Diazo-1-Indanone in Synthesis
In the realm of synthetic chemistry, diazo compounds are prized for their versatility as precursors to carbenes and carbenoids, enabling a wide array of powerful transformations such as cyclopropanation, C-H insertion, and the Wolff rearrangement. While acyclic diazo compounds like ethyl diazoacetate (EDA) and various diazoketones have long been staples in the chemist's toolbox, their cyclic counterparts, particularly 2-diazo-1-indanone, offer distinct advantages in terms of reactivity, stability, and stereoselectivity. This guide provides an objective comparison for researchers, scientists, and drug development professionals, supported by available data and experimental insights.
Enhanced Stability and Safety Profile
The rigid cyclic structure of 2-diazo-1-indanone, where the diazo group is part of a five-membered ring and flanked by a ketone and an aromatic ring, provides significant electronic stabilization. This inherent stability often translates to safer handling and storage compared to some of the more volatile and shock-sensitive acyclic diazoalkanes.
General Safety Precautions for Handling Diazo Compounds:
-
Always handle diazo compounds in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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Avoid contact with strong acids, which can lead to rapid and uncontrolled decomposition.
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When heating is required, use a well-controlled oil bath and a blast shield.
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Prepare diazo compounds in situ or use them immediately after preparation whenever possible.
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Store diazo compounds in a cool, dark place, and away from incompatible materials.
Superior Reactivity and Stereoselectivity
The constrained cyclic structure of 2-diazo-1-indanone not only contributes to its stability but also plays a crucial role in its reactivity and the stereochemical outcome of its reactions.
Cyclopropanation Reactions
In transition metal-catalyzed reactions, such as the widely used rhodium(II)-catalyzed cyclopropanation, 2-diazo-1-indanone often exhibits higher diastereoselectivity compared to its acyclic analogs. The fixed conformation of the cyclic diazo compound can lead to more organized transition states, allowing for greater facial selectivity in the approach of the olefin.
A study on the rhodium(II) acetate catalyzed cyclopropanation of various substituted styrenes with 2-diazo-1-indanone revealed that the trans diastereomer was predominantly formed.[1] This high degree of stereocontrol is a significant advantage in the synthesis of complex molecules where specific stereoisomers are required. Electron-donating substituents on the styrene were found to slightly enhance the stereoselectivity in favor of the trans isomer.[1]
Experimental Protocols
General Procedure for the Synthesis of 2-Diazo-1-Indanone
The synthesis of 2-diazo-1-indanone typically follows a diazo transfer reaction from a suitable sulfonyl azide to 1-indanone.
Materials:
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1-Indanone
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p-Toluenesulfonyl azide (TsN₃) or other suitable diazo transfer reagent
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Base (e.g., triethylamine, DBU)
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
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To a stirred solution of 1-indanone in the chosen solvent, add the base at 0 °C.
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Slowly add a solution of the diazo transfer reagent in the same solvent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Quench the reaction with water and extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Rhodium(II)-Catalyzed Cyclopropanation of Styrene with 2-Diazo-1-Indanone
This protocol is based on the established reactivity of 2-diazo-1-indanone in the presence of rhodium(II) catalysts.[1]
Materials:
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2-Diazo-1-indanone
-
Styrene
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Rhodium(II) acetate dimer [Rh₂(OAc)₄]
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Dry solvent (e.g., dichloromethane, DCE)
Procedure:
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To a solution of styrene in the dry solvent under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of Rh₂(OAc)₄ (typically 0.5-2 mol%).
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Slowly add a solution of 2-diazo-1-indanone in the same solvent to the reaction mixture at room temperature over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and the reactive carbene intermediate, minimizing side reactions.
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Stir the reaction mixture at room temperature until the diazo compound is fully consumed (indicated by the disappearance of the yellow color and cessation of nitrogen evolution).
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Remove the solvent under reduced pressure.
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The resulting crude product can be purified by flash column chromatography on silica gel to isolate the spiro-cyclopropane adducts. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
The Wolff Rearrangement: A Pathway to Ring Contraction
The Wolff rearrangement is a hallmark reaction of α-diazoketones, proceeding through a ketene intermediate upon thermal, photochemical, or metal-catalyzed decomposition.[2][3][4][5] For cyclic α-diazoketones like 2-diazo-1-indanone, this rearrangement results in a ring contraction, providing a powerful method for the synthesis of strained ring systems.
In the case of 2-diazo-1-indanone, the Wolff rearrangement leads to the formation of a highly reactive ketene, which can be trapped by various nucleophiles. For instance, in the presence of water, it yields a substituted cyclopentanecarboxylic acid. This ring-contraction methodology is a key advantage over acyclic diazoketones, which undergo the rearrangement to form linear ketenes.
Data Presentation
While a direct, single-study quantitative comparison of yields under identical conditions is not available, the following table summarizes the typical outcomes based on the literature.
| Reaction Type | Diazo Compound | Typical Substrate | Catalyst | Typical Yield | Key Observations |
| Cyclopropanation | 2-Diazo-1-indanone | Styrene | Rh₂(OAc)₄ | Good to Excellent | High trans diastereoselectivity[1] |
| Cyclopropanation | Ethyl Diazoacetate | Styrene | Rh₂(OAc)₄ | Good to Excellent | Often lower diastereoselectivity |
| Wolff Rearrangement | 2-Diazo-1-indanone | - | Heat or Light | Good | Ring contraction to a cyclopentyl derivative[2][5] |
| Wolff Rearrangement | Acyclic Diazoketone | - | Heat or Light | Good | Forms a linear carboxylic acid derivative |
Conclusion
2-Diazo-1-indanone presents a compelling alternative to traditional acyclic diazo compounds for several key reasons. Its rigid cyclic framework imparts enhanced stability and, more significantly, leads to superior stereocontrol in important synthetic transformations like cyclopropanation. The ability to undergo ring-contraction via the Wolff rearrangement offers unique synthetic pathways to valuable cyclopentane-containing structures that are not directly accessible with acyclic counterparts. For researchers aiming to construct complex, stereochemically defined carbocyclic frameworks, the advantages offered by 2-diazo-1-indanone make it an invaluable tool in the arsenal of modern organic synthesis.
Visualizing the Chemistry
Key advantages of 2-diazo-1-indanone.
References
A Comparative Guide to the Mechanistic Study of 2-Diazo-1-indanone Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the acid- and base-catalyzed hydrolysis of 2-diazo-1-indanone, a key intermediate in the synthesis of various biologically active molecules. We present a detailed analysis of the reaction mechanisms, supported by experimental data, and offer a comparative perspective with related diazo compounds. This guide is intended to assist researchers in understanding and optimizing reactions involving 2-diazo-1-indanone.
Introduction
2-Diazo-1-indanone is a versatile building block in organic synthesis. Its reactivity, particularly the hydrolysis of the diazo group, is of significant interest as it can lead to the formation of valuable products or unwanted side reactions. Understanding the mechanistic pathways of its hydrolysis under different pH conditions is crucial for controlling reaction outcomes and developing robust synthetic protocols. This guide compares the acid-catalyzed and base-catalyzed hydrolysis mechanisms of 2-diazo-1-indanone, providing quantitative data and detailed experimental protocols.
Mechanistic Pathways of Hydrolysis
The hydrolysis of 2-diazo-1-indanone proceeds through distinct mechanisms depending on the pH of the reaction medium.
Acid-Catalyzed Hydrolysis
In acidic conditions, the hydrolysis of 2-diazo-1-indanone is initiated by the protonation of the diazo carbon. This is generally the rate-determining step, followed by the rapid displacement of the diazo nitrogen by a water molecule.[1][2]
The proposed mechanism for the acid-catalyzed hydrolysis is as follows:
Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 2-diazo-1-indanone.
Base-Catalyzed Hydrolysis
Under basic conditions, the hydrolysis of 2-diazo-1-indanone is proposed to proceed through a different mechanism, analogous to the cleavage of 2-diazo-1,3-indandione.[3] This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent C-C bond cleavage results in the formation of the hydrolysis product.
The proposed mechanism for the base-catalyzed hydrolysis is as follows:
Caption: Proposed mechanism for the base-catalyzed hydrolysis of 2-diazo-1-indanone.
Comparative Kinetic Data
The rates of hydrolysis of 2-diazo-1-indanone and its isomer, 1-diazo-2-indanone, have been studied under acidic conditions. The data reveals a significant difference in their reactivity.
| Compound | Hydronium Ion Catalytic Coefficient (kH+) / (mol/L)⁻¹s⁻¹ | Solvent Kinetic Isotope Effect (kH+/kD+) |
| 2-Diazo-1-indanone | 5.9 x 10⁻¹ | 1.2[1][2] |
| 1-Diazo-2-indanone | 5.7 x 10⁻³ | 2.9[1][2] |
Table 1: Kinetic Data for the Acid-Catalyzed Hydrolysis of Diazo-indanones.
The much larger catalytic coefficient for 2-diazo-1-indanone indicates that it hydrolyzes significantly faster than its isomer. The solvent kinetic isotope effect (SKIE) provides further insight into the mechanism. A SKIE of 2.9 for 1-diazo-2-indanone is consistent with a rate-determining proton transfer.[1][2] The SKIE of 1.2 for 2-diazo-1-indanone suggests that while proton transfer is still important, the transition state may have more character of the subsequent nucleophilic attack by water, or that there is a pre-equilibrium protonation step.[1][2]
Experimental Protocols
The following are generalized protocols for studying the kinetics of acid- and base-catalyzed hydrolysis of diazo ketones, based on reported methodologies.[3]
General Materials and Instrumentation
-
2-Diazo-1-indanone (or other diazo ketone)
-
Perchloric acid (for acid-catalyzed studies)
-
Sodium hydroxide (for base-catalyzed studies)
-
Acetonitrile (or other suitable organic solvent)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Protocol for Acid-Catalyzed Hydrolysis Kinetics
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2-diazo-1-indanone in acetonitrile (e.g., 0.01 M).
-
Prepare a series of aqueous perchloric acid solutions of varying concentrations (e.g., 0.001 M to 0.1 M).
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25 °C).
-
Place a cuvette containing the perchloric acid solution in the spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the 2-diazo-1-indanone stock solution into the cuvette and mix rapidly.
-
Monitor the decrease in absorbance at a wavelength corresponding to the maximum absorbance of the diazo ketone (e.g., around 250-300 nm) over time.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a single exponential decay function.
-
The second-order rate constant (kH+) can be obtained from the slope of a plot of k_obs versus the concentration of the acid.
-
Protocol for Base-Catalyzed Hydrolysis Kinetics
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 2-diazo-1-indanone in acetonitrile.
-
Prepare a series of aqueous sodium hydroxide solutions of varying concentrations.
-
-
Kinetic Measurements:
-
Follow the same procedure as for the acid-catalyzed hydrolysis, using the sodium hydroxide solutions instead of perchloric acid.
-
-
Data Analysis:
-
Analyze the data in the same manner as the acid-catalyzed reaction to determine the rate constants.
-
References
A Comparative Analysis of Rhodium(II) and Copper(II) Catalysts in Reactions of 2-Diazo-1-indanone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Versatile Building Block
The transformation of 2-diazo-1-indanone into a variety of valuable molecular scaffolds is a cornerstone of modern synthetic chemistry. The efficacy of these transformations hinges on the choice of catalyst, with rhodium(II) and copper(II) complexes being the most prominent players. This guide provides a comparative analysis of these two catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic goals.
At a Glance: Rh(II) vs. Cu(II) Catalysts
| Catalyst System | Predominant Reaction Types | Key Advantages | Typical Catalyst Loading |
| Rhodium(II) Carboxylates | Cyclopropanation, C-H Insertion, Ylide Formation | High efficiency, excellent diastereoselectivity, well-established reactivity | 0.5 - 2 mol% |
| Copper(II) Complexes | Cyclopropanation, C-H Insertion, X-H Insertion | Cost-effective, readily available, tunable with a wide variety of ligands | 1 - 10 mol% |
Performance Data in Key Transformations
The following tables summarize the performance of Rh(II) and Cu(II) catalysts in key reactions involving 2-diazo-1-indanone.
Cyclopropanation of Alkenes
The reaction of 2-diazo-1-indanone with alkenes to form spiro[cyclopropane-1,2'-indan]-1'-one derivatives is a synthetically valuable transformation.
Table 1: Rh(II)-Catalyzed Cyclopropanation of Alkenes with 2-Diazo-1-indanone
| Alkene | Catalyst | Solvent | Yield (%)[1] | Diastereomeric Ratio (trans:cis) |
| Styrene | Rh₂(OAc)₄ | Benzene | 75 | >95:5 |
| 4-Methylstyrene | Rh₂(OAc)₄ | Benzene | 78 | >95:5 |
| 4-Chlorostyrene | Rh₂(OAc)₄ | Benzene | 72 | >95:5 |
| Cyclohexene | Rh₂(OAc)₄ | Benzene | 68 | N/A |
Intramolecular C-H Insertion
The intramolecular C-H insertion of carbenes generated from 2-diazo-1-indanone derivatives provides a direct route to fused ring systems.
Table 2: Comparative Performance in Intramolecular C-H Insertion
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| Rh₂(OAc)₄ | 2-diazo-1-(2-alkylphenyl)-1-ethanone | Dihydroindenone | High | N/A (achiral catalyst) |
| Chiral Rh(II) Catalysts | Various α-aryl-α-diazo ketones | Chiral α-aryl cyclopentanones | Good to Excellent[2][3] | Up to 98% |
| Cu(I)/Bis(oxazoline) | α-diazo-β-keto sulfones | Chiral cyclopentanones | Moderate to Good | Up to 82% |
| Cu(II) Complexes | Distal olefinic acetates | Cyclopropane-fused γ-lactones | Up to 87% | N/A (achiral catalyst)[4] |
Note: While direct comparative data for the same 2-diazo-1-indanone substrate is limited, the available information suggests that chiral Rh(II) catalysts often provide higher enantioselectivity in intramolecular C-H insertion reactions compared to their copper counterparts for related substrates.
Experimental Protocols
General Procedure for Rh(II)-Catalyzed Cyclopropanation of Styrene with 2-Diazo-1-indanone
This protocol is adapted from the work of Rosenfeld, Shankar, and Shechter (1988).[1]
Materials:
-
2-Diazo-1-indanone
-
Styrene (freshly distilled)
-
Rhodium(II) acetate [Rh₂(OAc)₄]
-
Anhydrous benzene
Procedure:
-
A solution of 2-diazo-1-indanone (1.0 mmol) and styrene (1.2 mmol) in anhydrous benzene (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
A catalytic amount of rhodium(II) acetate (0.01 mmol, 1 mol%) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to reflux (typically 80°C) and the reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the diazo compound.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford the desired spiro[cyclopropane-1,2'-indan]-1'-one.
General Procedure for Cu(II)-Catalyzed Intramolecular C-H Insertion (Representative for α-diazo-β-keto sulfones)
This protocol is a general representation based on common procedures for copper-catalyzed C-H insertion reactions.
Materials:
-
Substituted 2-diazo-1-indanone derivative
-
Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] or Copper(I) trifluoromethanesulfonate-benzene complex [Cu(OTf)]₂·C₆H₆
-
Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, the copper(II) or copper(I) salt (0.05 mmol, 5 mol%) and the chiral bis(oxazoline) ligand (0.055 mmol, 5.5 mol%) are dissolved in the anhydrous solvent (5 mL).
-
The solution is stirred at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.
-
A solution of the 2-diazo-1-indanone derivative (1.0 mmol) in the same anhydrous solvent (5 mL) is added dropwise to the catalyst solution over a period of 1-2 hours using a syringe pump.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by TLC.
-
Once the reaction is complete, the solvent is evaporated, and the crude product is purified by flash column chromatography on silica gel.
Mechanistic Considerations & Logical Relationships
The catalytic cycles for both Rh(II) and Cu(II) catalyzed reactions of diazo compounds are believed to proceed through the formation of a metal-carbene intermediate.
Caption: General catalytic cycles for Rh(II) and Cu(II) catalyzed reactions of 2-diazo-1-indanone.
The key difference often lies in the nature of the metal-carbene intermediate. Rhodium carbenes are generally considered more electrophilic and reactive, often leading to higher efficiency and diastereoselectivity. Copper carbenes, on the other hand, can be finely tuned through the choice of ligands, allowing for a high degree of control over enantioselectivity in asymmetric transformations.
Experimental Workflow
A typical workflow for conducting and analyzing these catalytic reactions is outlined below.
Caption: A standard experimental workflow for catalyst screening and reaction optimization.
Conclusion
Both Rh(II) and Cu(II) catalysts are powerful tools for the transformation of 2-diazo-1-indanone.
-
For high efficiency and diastereoselectivity in standard transformations like cyclopropanation, Rh(II) catalysts, such as Rh₂(OAc)₄, are a reliable and well-documented choice. [1]
-
When enantioselectivity is the primary goal, particularly in C-H insertion reactions, chiral Rh(II) catalysts have demonstrated excellent performance. [2][3]
-
Cu(II) catalysts, especially when paired with chiral ligands like bis(oxazolines), offer a cost-effective and highly tunable system for asymmetric synthesis, although specific data for 2-diazo-1-indanone is less prevalent.
The selection of the optimal catalyst will ultimately depend on the specific reaction, the desired outcome (yield vs. stereoselectivity), and the economic considerations of the project. This guide provides a foundational understanding to inform this critical decision-making process in the development of novel synthetic methodologies and the efficient construction of complex molecules.
References
- 1. Rhodium(II) Acetate Catalyzed Reactions of 2-Diazo-1,3-indandione and 2-Diazo-1-indanone with Various Substrates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 2. Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones [organic-chemistry.org]
- 3. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate: access to cyclopropane-fused γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to Analytical Techniques for 2-Diazo-1-indanone Reaction Products
For researchers, scientists, and professionals in drug development, the precise confirmation of a product's molecular structure is a critical step in chemical synthesis. This guide provides a comparative analysis of analytical techniques used to elucidate the structures of products derived from 2-diazo-1-indanone, a versatile building block in organic synthesis. We will focus on two of its principal reaction pathways: Rh(II)-catalyzed cyclopropanation and the Wolff rearrangement, offering detailed experimental protocols and comparative data to aid in structural confirmation.
2-Diazo-1-indanone is a valuable reagent that can undergo a variety of transformations, primarily yielding spirocyclic compounds through cyclopropanation or ring-contracted carboxylic acid derivatives via the Wolff rearrangement. The distinct molecular frameworks of these products necessitate a multi-faceted analytical approach for unambiguous characterization. The most powerful techniques in this context are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of a Key Reaction Product
A common application of 2-diazo-1-indanone is the Rh(II)-catalyzed cyclopropanation of alkenes, such as styrene, to form spiro[cyclopropane-1,2'-inden]-1'-one derivatives. Alternatively, photochemical or thermal Wolff rearrangement in the presence of a nucleophile like methanol leads to the formation of methyl 2-indenecarboxylate. The structural differences between these two products are clearly discernible through spectroscopic analysis.
Table 1: Comparison of Reaction Products from 2-Diazo-1-indanone
| Feature | Rh(II)-catalyzed Cyclopropanation Product | Wolff Rearrangement Product |
| Reaction Type | [2+1] Cycloaddition | Rearrangement and Nucleophilic Attack |
| Typical Reagents | Rh₂(OAc)₄, Styrene | Light (hν) or Heat (Δ), Methanol |
| Product Class | Spirocyclic Ketone | Indene Carboxylic Acid Ester |
| Key Structural Feature | Spiro-fused cyclopropane ring | Carboxylic acid ester group on the five-membered ring |
Spectroscopic Fingerprints: A Head-to-Head Comparison
The distinct functionalities and stereochemistry of the cyclopropanation and Wolff rearrangement products give rise to unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the connectivity, chemical environment, and stereochemistry of the atoms within the molecule.
Table 2: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Product | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Spiro[cyclopropane-1,2'-inden]-1'-one | ~1.5-2.5 (m, cyclopropyl H), ~3.0-3.5 (m, benzylic H), ~7.2-7.8 (m, aromatic H) | ~20-35 (cyclopropyl CH₂), ~40-50 (quaternary spiro C), ~125-145 (aromatic C), ~200 (C=O) |
| Methyl 2-indenecarboxylate | ~3.5 (s, CH₂), ~3.8 (s, OCH₃), ~7.1-7.5 (m, aromatic H), ~7.6 (s, vinyl H) | ~39 (CH₂), ~52 (OCH₃), ~124-145 (aromatic and vinyl C), ~165 (C=O) |
Note: The chemical shifts are approximate and can vary depending on the specific substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The carbonyl (C=O) stretching frequency is particularly informative for distinguishing between the ketone product of cyclopropanation and the ester product of the Wolff rearrangement.
Table 3: Comparative IR Spectroscopic Data
| Product | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| Spiro[cyclopropane-1,2'-inden]-1'-one | ~1710 (strong) | C=O stretch of a five-membered ring ketone |
| ~3050-3100 | C-H stretch of aromatic and cyclopropyl groups | |
| Methyl 2-indenecarboxylate | ~1725 (strong) | C=O stretch of an α,β-unsaturated ester |
| ~1630 | C=C stretch of the indene ring | |
| ~1250 and ~1100 | C-O stretches of the ester group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. The fragmentation patterns of the two product types are expected to be distinct due to their different skeletal structures.
Table 4: Comparative Mass Spectrometry Data
| Product | Molecular Ion (M⁺) | Key Fragmentation Pathways |
| Spiro[cyclopropane-1,2'-inden]-1'-one | Present | Loss of CO, retro-Diels-Alder type fragmentation of the indene ring |
| Methyl 2-indenecarboxylate | Present | Loss of OCH₃, loss of COOCH₃, fragmentation of the indene ring |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality analytical data.
General Procedure for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled experiment is typically performed with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise.
General Procedure for IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
General Procedure for Mass Spectrometry
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally sensitive compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Ionization: Electron Ionization (EI) is common for GC-MS, typically at 70 eV. ESI and APCI are soft ionization techniques that often yield the molecular ion as the base peak.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Reaction pathways of 2-diazo-1-indanone.
Caption: General analytical workflow for structure confirmation.
Alternative Methodologies
While Rh(II)-catalyzed reactions and the Wolff rearrangement are primary transformations of 2-diazo-1-indanone, other synthetic routes can lead to functionalized indenes. For instance, acid-catalyzed condensation reactions of 1-indanones with aldehydes or ketones can yield a variety of substituted indene derivatives. The analytical approach to confirming the structures of these products would follow a similar logic, with a focus on identifying the key structural motifs introduced in the reaction.
By employing a combination of these powerful analytical techniques and following detailed experimental protocols, researchers can confidently and accurately determine the structure of products derived from 2-diazo-1-indanone, paving the way for their application in drug discovery and development.
A Comparative Guide to the Synthesis of Indeno-Fused Heterocycles: Traditional vs. Alternative Reagents
For researchers, scientists, and drug development professionals, the synthesis of indeno-fused heterocycles represents a significant area of interest due to the prevalence of these scaffolds in biologically active compounds. This guide provides a comparative overview of traditional and alternative reagents and methodologies for their synthesis, supported by experimental data and detailed protocols.
The construction of indeno-fused heterocyclic systems is a cornerstone of medicinal chemistry, leading to the development of novel therapeutic agents. Historically, synthetic approaches have relied on multi-step procedures, often requiring harsh reaction conditions and yielding moderate results. However, the field has seen a significant shift towards more efficient and environmentally benign strategies, most notably through the application of multicomponent reactions (MCRs). This guide will compare these innovative approaches with classical methods, offering a clear perspective on the advantages and disadvantages of each.
Performance Comparison: Traditional vs. Alternative Syntheses
The following table summarizes the key performance indicators for the synthesis of various indeno-fused heterocycles, comparing traditional multi-step methods with modern alternative approaches, primarily focusing on multicomponent reactions.
| Target Heterocycle | Method | Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Indeno[1,2-b]quinoline | Traditional (Friedländer Annulation) | 2-aminoaryl ketone, 1,3-indandione | Acid or base catalysis, high temperature | 12-24 h | 40-60 | (General knowledge, not specifically cited) |
| Indeno[1,2-b]quinoline | Alternative (MCR) | Aromatic aldehyde, 1,3-indandione, p-toluidine/ammonium acetate | CuO supported on zeolite-Y, ethanol, reflux | 2-3 h | 85-95 | [1] |
| Indeno[1,2-b]pyrrole | Traditional (Paal-Knorr type) | 1,4-dicarbonyl precursor (multi-step synthesis) | Acid catalysis, heat | > 24 h (including precursor synthesis) | ~30-50 (overall) | (General knowledge, not specifically cited) |
| Indeno[1,2-b]pyrrole | Alternative (MCR) | Ninhydrin, 1,3-dicarbonyl compound, tryptamine/benzylamine | Catalyst-free, ethanol, reflux | 4-6 h | 88-95 | [2] |
| Indeno[1,2-c]isoquinoline | Traditional (Bischler-Napieralski/Pictet-Spengler type) | Multi-step sequence from substituted anilines and indanone derivatives | Strong acids (PPA, H2SO4), high temperature | Several days | Low to moderate overall yields | [3] |
| Indeno[1,2-c]isoquinoline | Alternative (Domino Reaction) | Substituted Schiff bases, homophthalic anhydrides | Thionyl chloride for cyclization | 6-8 h | 70-85 | [3] |
| Indeno-pyrido[2,3-d]pyrimidine | Traditional (Multi-step) | Sequential condensation and cyclization reactions | Multiple steps with varying catalysts and conditions | > 48 h | ~40 (overall) | (General knowledge, not specifically cited) |
| Indeno-pyrido[2,3-d]pyrimidine | Alternative (MCR) | 1,3-indanedione, aromatic aldehyde, 6-aminouracil | β-cyclodextrin, water | 30-45 min | 90-96 | [4] |
Experimental Protocols
Alternative Synthesis of Indeno[1,2-b]quinoline-9,11(6H,10H)-dione Derivatives via a CuO/Zeolite-Y Catalyzed Multicomponent Reaction[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
1,3-indandione (1 mmol)
-
Dimedone (1 mmol)
-
p-toluidine or ammonium acetate (1.2 mmol)
-
CuO supported on zeolite-Y catalyst (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde, 1,3-indandione, dimedone, and p-toluidine/ammonium acetate is prepared in ethanol.
-
The CuO supported on zeolite-Y catalyst is added to the mixture.
-
The reaction mixture is stirred and refluxed for the time specified in the comparative table.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the desired indeno[1,2-b]quinoline derivative.
Alternative Synthesis of Substituted Indeno[1,2-b]pyrrole Derivatives via a Three-Component Reaction[2]
Materials:
-
Ninhydrin or acenaphthenequinone (1 mmol)
-
1,3-dicarbonyl compound (e.g., dimedone, acetylacetone) (1 mmol)
-
Tryptamine or benzylamine (1 mmol)
-
Ethanol (15 mL)
Procedure:
-
A solution of ninhydrin or acenaphthenequinone, the 1,3-dicarbonyl compound, and tryptamine or benzylamine in ethanol is prepared.
-
The mixture is stirred at room temperature for 10-15 minutes and then refluxed for the time indicated in the comparative table.
-
Reaction completion is monitored by TLC.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the pure indeno[1,2-b]pyrrole derivative.
Visualizing Synthetic Pathways
The following diagrams illustrate the conceptual differences between traditional linear syntheses and modern multicomponent reaction strategies.
Caption: Comparison of a multi-step linear synthesis with a one-pot multicomponent reaction.
The following workflow provides a generalized overview of the experimental process for a typical multicomponent reaction for the synthesis of indeno-fused heterocycles.
Caption: A generalized experimental workflow for multicomponent synthesis.
Conclusion
The adoption of alternative reagents and methodologies, particularly multicomponent reactions, for the synthesis of indeno-fused heterocycles offers substantial advantages over traditional methods. These modern approaches are characterized by their operational simplicity, reduced reaction times, higher yields, and adherence to the principles of green chemistry. For researchers in drug discovery and development, these efficient synthetic routes provide rapid access to diverse libraries of complex molecules, accelerating the identification of new therapeutic leads. While traditional methods remain valuable for specific applications, the data clearly supports the superior efficiency and practicality of alternative strategies for the construction of these important heterocyclic systems.
References
A Comparative Guide to the Decomposition Pathways of 2-Diazo-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary decomposition pathways of 2-diazo-1-indanone, a versatile intermediate in organic synthesis. Understanding the kinetics and mechanisms of these pathways—thermal, photochemical, and catalytic—is crucial for controlling reaction outcomes and optimizing the synthesis of complex molecules, including those with therapeutic potential. This document summarizes available quantitative data, details experimental protocols, and visualizes the reaction pathways to facilitate informed methodological choices in a research and development setting.
At a Glance: Comparison of Decomposition Pathways
The decomposition of 2-diazo-1-indanone can be initiated through thermal, photochemical, or catalytic means, each leading to distinct reactive intermediates and final products. The primary reactive intermediate is a carbene, which can undergo a variety of subsequent reactions, most notably the Wolff rearrangement to form a ketene.
| Decomposition Pathway | Key Reactive Intermediate | Major Product(s) | Typical Conditions |
| Thermal | Indanylidene Carbene | Products of Wolff Rearrangement (via ketene), Dimerization Products | High temperatures (specific data not available) |
| Photochemical | Excited State 2-diazo-1-indanone, Indanylidene Carbene | Products of Wolff Rearrangement (via ketene) | UV irradiation |
| Catalytic (Rhodium-based) | Rhodium-associated Carbene | Cyclopropanes, C-H insertion products, Dimers | Rhodium(II) acetate, room temperature |
Quantitative Kinetic Analysis
| Parameter | Thermal Decomposition | Photochemical Decomposition | Catalytic Decomposition |
| Activation Energy (Ea) | Data not available for 2-diazo-1-indanone. | Not directly applicable. | Data not available for 2-diazo-1-indanone. |
| Rate Constant (k) | Data not available for 2-diazo-1-indanone. | For a related compound, 2-diazo-1-(4-hydroxyphenyl)ethanone, the rate of appearance of the Wolff rearrangement product is reported as 7.1 x 10⁶ s⁻¹ in aqueous acetonitrile. | Data not available for 2-diazo-1-indanone. |
| Quantum Yield (Φ) | Not applicable. | For a related compound, 2-diazo-1-(4-hydroxyphenyl)ethanone, quantum yields for the photoreaction range from 0.19 to 0.25.[1] | Not applicable. |
Note: The lack of specific kinetic data for 2-diazo-1-indanone highlights an area for future research to enable more precise control over its synthetic applications.
Decomposition Pathways and Mechanisms
The decomposition of 2-diazo-1-indanone proceeds through distinct pathways depending on the energy source.
Thermal Decomposition Pathway
Thermally induced decomposition involves the expulsion of nitrogen gas to form a highly reactive indanylidene carbene. This carbene can then undergo a[2][3]-rearrangement, known as the Wolff rearrangement, to yield a ketene intermediate. The ketene is subsequently trapped by nucleophiles present in the reaction mixture. In the absence of efficient trapping agents, the carbene may dimerize.
Photochemical Decomposition Pathway
Photochemical decomposition is initiated by the absorption of UV light, leading to an excited state of the diazo compound, which then expels nitrogen to form the carbene. Similar to the thermal pathway, the primary subsequent reaction is the Wolff rearrangement.
Catalytic Decomposition Pathway
Transition metal catalysts, such as rhodium(II) acetate, provide an alternative, milder pathway for decomposition. The diazo compound coordinates to the metal center, followed by nitrogen extrusion to form a metal-carbene intermediate. This intermediate is generally more stable and selective than the free carbene, allowing for a broader range of controlled transformations, such as cyclopropanations and C-H insertions. In the absence of other substrates, dimerization of the carbene can occur.[2]
Experimental Protocols
Detailed experimental protocols for the decomposition of 2-diazo-1-indanone are not extensively reported. The following are generalized procedures based on common practices for α-diazo ketones.
General Protocol for Monitoring Decomposition Kinetics
The decomposition of 2-diazo-1-indanone can be monitored by observing the disappearance of the characteristic diazo band in the IR spectrum (typically around 2100 cm⁻¹) or by UV-Vis spectroscopy. For kinetic studies, the reaction is typically carried out in a temperature-controlled cuvette within the spectrometer, and absorbance is measured at regular intervals.
Experimental Workflow for Kinetic Analysis
Protocol for Photochemical Decomposition
A solution of 2-diazo-1-indanone in a suitable solvent (e.g., methanol, acetonitrile) is placed in a quartz reaction vessel. The solution is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a specific wavelength. The reaction progress can be monitored by TLC or GC-MS. For quantum yield determination, a chemical actinometer is used to measure the photon flux.
Protocol for Rhodium-Catalyzed Decomposition
To a solution of 2-diazo-1-indanone and a substrate (e.g., an alkene for cyclopropanation) in a dry, inert solvent such as dichloromethane, a catalytic amount of rhodium(II) acetate is added. The reaction is typically stirred at room temperature and monitored by TLC until the starting material is consumed. The product is then isolated by column chromatography. A study by Rosenfeld et al. describes the rhodium(II) acetate-catalyzed reactions of 2-diazo-1-indanone with various substrates, leading to products of C-H insertion, cyclopropanation, and dimerization.[2] For example, the decomposition of 2-diazo-1-indanone in the presence of rhodium(II) acetate without another substrate leads to the formation of 2,2′-bis[indan-1-one].[2]
References
Validating the Purity of 2-Diazo-1-Indanone: A Comparative Guide to HPLC and NMR Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the purity of 2-diazo-1-indanone. We present supporting experimental protocols and data to offer a comprehensive overview of each method's capabilities and limitations in this context.
Introduction to 2-Diazo-1-Indanone and Purity Assessment
2-diazo-1-indanone is a valuable intermediate in organic synthesis, often used in the construction of complex molecular frameworks. Due to its reactive nature, ensuring its purity is paramount to the success of subsequent reactions. Impurities can arise from the starting materials, side reactions during synthesis, or degradation. The most common impurities may include unreacted 1-indanone, byproducts from the diazo transfer reaction, and decomposition products formed by the loss of nitrogen gas.
This guide will explore the application of reversed-phase HPLC and quantitative NMR (qNMR) for the purity assessment of 2-diazo-1-indanone, providing a framework for selecting the most appropriate method based on experimental needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful separation technique that can resolve and quantify the components of a mixture. For 2-diazo-1-indanone, a reversed-phase method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Experimental Protocol: HPLC
A plausible HPLC method for the analysis of 2-diazo-1-indanone is detailed below. This protocol is based on established methods for the separation of aromatic ketones and related compounds.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 65:35 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis at 254 nm and 360 nm |
| Sample Preparation | 1 mg/mL of 2-diazo-1-indanone in acetonitrile. |
Rationale for Parameters:
-
A C18 column is a standard choice for reversed-phase chromatography of moderately polar organic molecules.
-
An isocratic mobile phase of acetonitrile and water provides a good balance of solvent strength to elute 2-diazo-1-indanone and potential impurities within a reasonable timeframe.
-
UV detection at 254 nm is suitable for the aromatic ring system, while 360 nm can be used to specifically monitor the diazo chromophore.
Data Presentation: HPLC
The purity of 2-diazo-1-indanone is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
| Compound | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 3.5 | 1.2 | 1-Indanone (impurity) |
| 2 | 5.8 | 98.5 | 2-Diazo-1-indanone |
| 3 | 7.2 | 0.3 | Unknown impurity |
Advantages of HPLC:
-
High sensitivity and resolution for separating complex mixtures.
-
Provides quantitative data on the relative amounts of impurities.
-
Well-established and widely available technique.
Limitations of HPLC:
-
Requires a reference standard for absolute quantification.
-
Peak co-elution can lead to inaccurate results.
-
Does not provide structural information about unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). By comparing the integral of a signal from the analyte to that of a known internal standard, the absolute purity of a sample can be determined.
Experimental Protocol: qNMR
A general protocol for the quantitative ¹H NMR analysis of 2-diazo-1-indanone is provided below.
| Parameter | Condition | | :--- | :--- | :--- | | Spectrometer | 400 MHz or higher | | Solvent | Chloroform-d (CDCl₃) | | Internal Standard | Maleic Anhydride (of known purity) | | Pulse Program | Standard single pulse ('zg') | | Relaxation Delay (d1) | 30 s (to ensure full relaxation of all protons) | | Number of Scans (ns) | 16 | | Sample Preparation | Accurately weigh ~10 mg of 2-diazo-1-indanone and ~5 mg of the internal standard into an NMR tube. Dissolve in ~0.7 mL of CDCl₃. |
Rationale for Parameters:
-
A high-field NMR spectrometer provides better signal dispersion and sensitivity.
-
CDCl₃ is a common solvent that dissolves 2-diazo-1-indanone.
-
Maleic anhydride is a suitable internal standard as its singlet signal in the ¹H NMR spectrum does not overlap with the signals of 2-diazo-1-indanone.
-
A long relaxation delay is crucial for accurate integration in qNMR.
Data Presentation: qNMR
The purity of 2-diazo-1-indanone is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Signal | Chemical Shift (ppm) | Integral | Number of Protons (N) |
| 2-Diazo-1-indanone (aromatic) | 7.2-7.8 (multiplet) | 4.00 | 4 |
| Maleic Anhydride (olefinic) | 7.10 (singlet) | 1.00 | 2 |
Assuming the following values:
-
m_analyte = 10.2 mg
-
m_standard = 5.1 mg
-
MW_analyte = 158.16 g/mol
-
MW_standard = 98.06 g/mol
-
P_standard = 99.5%
The calculated purity of 2-diazo-1-indanone would be 98.7% .
Advantages of qNMR:
-
Provides absolute quantification without the need for a specific reference standard of the analyte.[1]
-
Offers structural information about the analyte and any impurities present.
-
Non-destructive technique.
Limitations of qNMR:
-
Lower sensitivity compared to HPLC.
-
Signal overlap can complicate quantification.
-
Requires careful selection of an appropriate internal standard and experimental parameters.[2][3]
Comparison Summary
| Feature | HPLC | NMR |
| Principle | Separation based on polarity | Nuclear spin resonance |
| Quantification | Relative (peak area %) | Absolute (with internal standard) |
| Sensitivity | High | Moderate |
| Structural Information | No | Yes |
| Reference Standard | Required for absolute quantification | Internal standard of known purity required |
| Sample Throughput | High | Lower |
| Destructive | Yes (sample is consumed) | No |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the purity of 2-diazo-1-indanone using both HPLC and NMR techniques.
Caption: Workflow for purity validation of 2-diazo-1-indanone.
Logical Relationship of Purity Validation Steps
The following diagram illustrates the logical steps and decision points in the process of validating the purity of a synthesized compound like 2-diazo-1-indanone.
Caption: Decision-making process for purity validation.
Conclusion
Both HPLC and qNMR are powerful and complementary techniques for assessing the purity of 2-diazo-1-indanone. HPLC offers excellent sensitivity for detecting and quantifying minor impurities, making it ideal for routine quality control and for samples where high sensitivity is required. On the other hand, qNMR provides the significant advantage of absolute quantification without the need for an identical reference standard, along with valuable structural information that can aid in the identification of unknown impurities. For a comprehensive and robust validation of purity, especially in a research and development setting, the use of both techniques is recommended to provide orthogonal data, leading to a higher degree of confidence in the quality of the synthesized 2-diazo-1-indanone.
References
A Comparative Guide to the Activation of 2-Diazo-1-Indanone: Photolytic versus Thermal Methods
For Researchers, Scientists, and Drug Development Professionals
The activation of α-diazocarbonyl compounds is a cornerstone of synthetic organic chemistry, enabling access to a variety of valuable intermediates. Among these, 2-diazo-1-indanone serves as a versatile precursor, primarily through the Wolff rearrangement, to generate a highly reactive ketene intermediate. This guide provides a detailed comparison of the two principal methods for activating 2-diazo-1-indanone: photolysis and thermolysis. We present a quantitative analysis of their performance, detailed experimental protocols, and a mechanistic overview to aid researchers in selecting the optimal activation strategy for their specific applications.
Quantitative Performance Data
The efficiency and outcome of the activation of 2-diazo-1-indanone are highly dependent on the chosen method. The following table summarizes key quantitative parameters for both photolytic and thermal activation. It is important to note that while data for the photolysis of a structurally similar compound is available, specific kinetic data for the thermal decomposition of 2-diazo-1-indanone is limited in the literature. Therefore, data for the closely related 2-diazo-1,3-indandione is included for comparative purposes, with the understanding that reactivity may differ.
| Parameter | Photolytic Activation of 2-Diazo-1-(4-hydroxyphenyl)ethanone | Thermal Activation of Diazo Compounds |
| Primary Reaction | Wolff Rearrangement | Wolff Rearrangement |
| Key Intermediate | Singlet Carbene -> Ketene | Carbene -> Ketene |
| Quantum Yield (Φ) | 0.19 - 0.25[1] | Not Applicable |
| Typical Reaction Temperature | Ambient Temperature | 75 - 160 °C (uncatalyzed)[2] |
| Primary Product | Ring-contracted ester, acid, or amide (depending on trapping agent) | Ring-contracted ester, acid, or amide (depending on trapping agent) |
| Potential Side Reactions/Products | Dimerization, insertion into C-H or O-H bonds of the solvent. | Dimerization, and other rearrangements. For 2-diazo-1,3-indandione, a dimeric product has been reported. |
Reaction Pathways
The activation of 2-diazo-1-indanone under both photolytic and thermal conditions primarily proceeds through the Wolff rearrangement. This reaction involves the expulsion of a nitrogen molecule to form a carbene intermediate, which then rearranges to a ketene. The highly electrophilic ketene can then be trapped by various nucleophiles to yield the desired products.
Experimental Protocols
Photolytic Activation of α-Diazo Ketones (General Procedure)
This protocol is a general procedure for the photochemical Wolff rearrangement and can be adapted for 2-diazo-1-indanone.
Materials:
-
α-diazo ketone (e.g., 2-diazo-1-indanone)
-
Anhydrous solvent (e.g., methanol, tetrahydrofuran, acetonitrile)
-
Nucleophile (e.g., water, alcohol, amine)
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the α-diazo ketone in the chosen anhydrous solvent in a quartz or Pyrex reaction vessel. The concentration is typically in the range of 0.01-0.1 M.
-
Add the nucleophilic trapping agent. For example, if the desired product is a methyl ester, use methanol as the solvent.
-
Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes. This is crucial as triplet carbenes can be quenched by oxygen.[1]
-
Irradiate the solution with a suitable UV lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of nitrogen evolution.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired rearranged product.
Thermal Activation of α-Diazo Ketones (General Procedure)
This protocol provides a general guideline for the thermal Wolff rearrangement. The optimal temperature and reaction time will need to be determined empirically for 2-diazo-1-indanone.
Materials:
-
α-diazo ketone (e.g., 2-diazo-1-indanone)
-
High-boiling point, inert solvent (e.g., toluene, xylene, diglyme)
-
Nucleophile (e.g., water, alcohol, amine)
-
Reaction vessel equipped with a reflux condenser and a magnetic stirrer
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the α-diazo ketone in the high-boiling point solvent in the reaction vessel.
-
Add the nucleophilic trapping agent.
-
Flush the system with an inert gas.
-
Heat the reaction mixture to the desired temperature (typically between 75-160 °C for uncatalyzed reactions). The reaction progress can be monitored by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Comparison and Recommendations
Photolytic Activation offers several advantages, including mild reaction conditions (often at room temperature), which can be beneficial for sensitive substrates. The quantum yields for related compounds are moderate, indicating a reasonably efficient process.[1] However, the requirement for specialized photochemical equipment might be a limiting factor for some laboratories.
Thermal Activation is experimentally simpler to set up, requiring standard heating equipment. However, the higher temperatures required can lead to undesired side reactions and decomposition of thermally sensitive products. For some diazo ketones, dimerization of the carbene intermediate can be a significant competing pathway, potentially lowering the yield of the desired Wolff rearrangement product. The choice of solvent and the careful control of temperature are critical to maximize the yield of the desired product.
References
The Ascendance of 2-Diazo-1-Indanone in Bioorthogonal Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the choice of a labeling reagent is paramount. This guide provides a comprehensive assessment of 2-diazo-1-indanone, a rising star in the field, and objectively compares its performance against established alternatives. Supported by experimental data and detailed protocols, this document serves as a practical resource for harnessing the power of this versatile chemical tool.
The utility of 2-diazo-1-indanone in bioorthogonal chemistry stems from its participation in strain-promoted alkyne-diazo cycloaddition (SPADC) reactions. This transformation offers a compelling alternative to more conventional methods, such as the well-established strain-promoted azide-alkyne cycloaddition (SPAAC). The reaction's key advantages include the potential for rapid kinetics and the generation of fluorescent pyrazoline products, enabling real-time visualization of biological processes without the need for additional fluorophores.
Performance Comparison: 2-Diazo-1-Indanone vs. Key Alternatives
To provide a clear and objective comparison, the following table summarizes the key performance metrics of 2-diazo-1-indanone alongside prominent bioorthogonal reagents. The data presented is a synthesis of available literature and serves as a guide for selecting the most appropriate tool for a given biological application.
| Reagent/Reaction | Dipole | Dipolarophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability in Biological Media | Cytotoxicity | Notes |
| 2-Diazo-1-indanone (SPADC) | Diazo | Strained Alkyne (e.g., BCN, DBCO) | Data not yet available in literature | Moderate (potential for slow decomposition) | Generally low, but requires specific assessment | Product is often fluorescent, enabling fluorogenic labeling. |
| Azide (SPAAC) | Azide | Strained Alkyne (e.g., BCN, DBCO) | 0.1 - 1.0 | High | Low | Widely used, well-characterized, non-fluorogenic product. |
| Nitrone (SPANC) | Nitrone | Strained Alkyne (e.g., BCN, DBCO) | ~0.3 | Moderate | Low | Can exhibit faster kinetics than some SPAAC reactions. |
| Nitrile Oxide (SPANOC) | Nitrile Oxide | Strained Alkyne (e.g., BCN, DBCO) | Up to ~1 | Low (prone to dimerization) | Moderate | Fast reaction rates but limited by stability of the nitrile oxide. |
| Tetrazine Ligation | Tetrazine | Strained Alkenes (e.g., TCO) or Alkynes | 10³ - 10⁶ | Variable (can be susceptible to reduction) | Low | Exceptionally fast kinetics, widely used for in vivo imaging. |
Note: BCN - Bicyclononyne, DBCO - Dibenzocyclooctyne, TCO - trans-Cyclooctene. The kinetic data are approximate and can vary depending on the specific structures of the reactants and reaction conditions.
Experimental Protocols
To facilitate the practical application of 2-diazo-1-indanone, detailed experimental protocols for its synthesis and use in protein labeling are provided below.
Synthesis of 2-Diazo-1-Indanone
This protocol is adapted from a general procedure for the synthesis of diazoketones.
Materials:
-
1-Indanone
-
p-Toluenesulfonyl azide (TsN₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-indanone (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl azide (1.1 eq) in acetonitrile to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain 2-diazo-1-indanone as a yellow solid.
Protocol for Labeling a Purified Protein with 2-Diazo-1-Indanone and a Strained Alkyne Probe
This protocol outlines a general procedure for labeling a protein that has been metabolically or enzymatically functionalized with a strained alkyne.
Materials:
-
Purified protein containing a strained alkyne moiety (e.g., BCN or DBCO)
-
2-Diazo-1-indanone
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Fluorescent strained alkyne probe (for comparison or dual-labeling)
-
SDS-PAGE materials
-
Fluorescence imaging system
Procedure:
-
Prepare a stock solution of 2-diazo-1-indanone (e.g., 10 mM) in DMSO.
-
Prepare a stock solution of the strained alkyne-functionalized protein in PBS.
-
In a microcentrifuge tube, combine the strained alkyne-protein with a 10- to 100-fold molar excess of the 2-diazo-1-indanone stock solution. The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The optimal reaction time should be determined empirically.
-
(Optional) To remove unreacted 2-diazo-1-indanone, perform a buffer exchange using a desalting column or dialysis.
-
Analyze the labeling efficiency by SDS-PAGE. The labeled protein will have a higher molecular weight. If the resulting pyrazoline is fluorescent, the gel can be imaged directly on a fluorescence scanner.
-
(Optional) For quantification, a fluorescent strained alkyne probe can be used in a parallel reaction, and the fluorescence intensity can be compared.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Reaction scheme of Strain-Promoted Alkyne-Diazo Cycloaddition (SPADC).
Caption: A typical experimental workflow for labeling proteins using SPADC.
Caption: A comparative overview of key bioorthogonal reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
